Isorhapontin

Catalog No.
S1910456
CAS No.
32727-29-0
M.F
C21H24O9
M. Wt
420.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isorhapontin

CAS Number

32727-29-0

Product Name

Isorhapontin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxy-3-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C21H24O9

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C21H24O9/c1-28-16-8-11(4-5-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1

InChI Key

KLPUXMNQDCUPNO-DXKBKAGUSA-N

SMILES

Array

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2(C(C(C(C(O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/[C@]2([C@H](C([C@H]([C@@H](O2)OC3=CC=CC=C3)O)(O)O)O)CO)O

Isorhapontin is a stilbenoid and a glycoside.
Isorhapontin has been reported in Gnetum montanum, Veratrum taliense, and other organisms with data available.
from spruce (Picea); structure in first source

Chemical Profile and Natural Sources

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core chemical characteristics and primary natural sources of isorhapontin.

Property Description
IUPAC Name (2S,3R,4S,5S,6R)-2-{3-Hydroxy-5-[(1E)-2-(4-hydroxy-3-methoxyphenyl)ethen-1-yl]phenoxy}-6-(hydroxymethyl)oxane-3,4,5-triol [1]
Chemical Formula C21H24O9 [1]
Molar Mass 420.41 g/mol [1]
Classification Stilbenoid; Glucoside of isorhapontigenin [1]

| Natural Sources | • Norway spruce (Picea abies) roots (both mycorrhizal and non-mycorrhizal) [1] • Bark of Sitka spruce (Picea sitchensis) and White spruce (Picea glauca) [1] • Leaves of Eucalyptus globulus [2] |

Documented Biological Activities and Potential Mechanisms

Research has uncovered several promising biological activities for this compound and its aglycone, isorhapontigenin. The following table and diagram summarize these key activities and their proposed mechanisms of action.

Biological Activity Reported Effects and Potential Mechanisms Research Context
Neuroprotective / Anti-Alzheimer's Improves cognitive function; reduces oxidative stress (decreases MDA, increases catalase); suppresses neuroinflammation (inhibits microglia/astrocyte activation, reduces TNF-α & IL-1β); protects mitochondrial and neuronal integrity [3]. In vivo (D-gal-induced AD rat models) & in vitro (SH-SY5Y cells) [3].
Anti-cancer Induces apoptosis; inhibits cancer cell proliferation via modulation of Akt/mTOR and MAPK/MEK signaling pathways [4]. Pre-clinical studies on isorhapontigenin [4].
Cardio-/Hepato-/Neuro-protective Modulates key metabolic pathways (glycolysis, pentose phosphate pathway, TCA cycle, fatty acid oxidation); lowers plasma cholesterol [5]. In vivo rat metabolomic study on isorhapontigenin [5].
Antifungal Inhibits fungal growth; acts on fungal cell walls by inhibiting hydrolytic activity of cellobiohydrolase I (CBH I, Ki=57.2 μM) and endoglucanase I [6] [7]. In vitro fungal growth inhibition assays; enzyme kinetics [6] [7].
Insecticidal Acts as a competitive acetylcholinesterase (AChE) inhibitor (Ki=6.1 μM), leading to insect death [2]. In vitro enzyme kinetics and molecular docking [2].
Anti-inflammatory Functions through diverse signaling pathways, including immune system and cancer-related pathways; molecular docking shows strong binding to COX-1 [4]. Network pharmacology and computational studies on isorhapontigenin [4].

G ISO This compound/Isorhapontigenin Neuro Neuroprotective Effects ISO->Neuro Cancer Anti-cancer Effects ISO->Cancer Metabolic Cardio/Metabolic Protection ISO->Metabolic Antifungal Antifungal Activity ISO->Antifungal Insect Insecticidal Activity ISO->Insect Mech1 • ↓ Oxidative stress • ↓ Neuroinflammation • Mitochondrial protection Neuro->Mech1 Mech2 • Inhibits Akt/mTOR pathway • Inhibits MAPK/MEK pathway • Induces apoptosis Cancer->Mech2 Mech3 • Modulates glycolysis, PPP, TCA cycle, fatty acid oxidation • Lowers plasma cholesterol Metabolic->Mech3 Mech4 • Inhibits cellobiohydrolase I • Inhibits endoglucanase I Antifungal->Mech4 Mech5 • Competitive AChE inhibitor Insect->Mech5 Outcome1 Improved cognitive function in AD models Mech1->Outcome1 Outcome2 Inhibition of cancer cell proliferation Mech2->Outcome2 Outcome3 Healthier metabolic profile Mech3->Outcome3 Outcome4 Inhibition of fungal growth Mech4->Outcome4 Outcome5 Insect death Mech5->Outcome5

A summary of the multifaceted biological activities and mechanisms of action associated with this compound and isorhapontigenin.

Experimental Insights and Research Methodologies

For researchers, understanding the experimental approaches used to study this compound is crucial. Below are methodologies from key studies.

Assessing Neuroprotective Effects

One study identified isorhapontigenin (referred to as Lg0005) as a potential anti-Alzheimer's agent through a network proximity method [3].

  • In vitro validation used D-galactose-induced SH-SY5Y human neuroblastoma cells. Cells were treated with isorhapontigenin, and its effects were measured by:
    • Inhibiting microglia and astrocyte activation.
    • Reducing pro-inflammatory cytokines (TNF-α, IL-1β).
    • Alleviating oxidative damage (decreasing MDA, increasing catalase).
    • Improving mitochondrial ultrastructure.
  • In vivo validation employed D-galactose-induced AD rat models. Cognitive improvement was assessed via behavioral tests. Post-sacrifice, brain tissues were analyzed for Nissl body count, synaptic density in the hippocampal dentate gyrus region, and the aforementioned biochemical markers [3].
Evaluating Antifungal Activity

The antifungal mechanism of this compound was elucidated through enzyme inhibition kinetics.

  • The study determined the inhibitory constant (Ki) of this compound against Trichoderma cellobiohydrolase I (CBH I), a key fungal enzyme, which was found to be 57.2 μM [7].
  • The inhibitory effect on Trichoderma endoglucanase I was also confirmed [7].
  • Furthermore, fungal growth inhibition assays demonstrated that spruce extracts rich in tetrahydroxystilbene glycosides (including this compound) significantly suppressed fungal mycelium growth in vitro [6].
Evaluating Insecticidal Activity

The insecticidal potential of this compound, isolated from Eucalyptus globulus leaves, was investigated as follows:

  • Acetylcholinesterase (AChE) Inhibition Assay: this compound was evaluated as a competitive inhibitor of AChE, with an IC50 value of 12.5 μM and an inhibition constant (Ki) of 6.1 μM [2].
  • Kinetic Analysis & Molecular Docking: The mechanism of inhibition was confirmed through kinetic studies. Molecular docking simulations predicted that this compound binds to the active site of AChE, with its sugar moiety forming hydrogen bonds with key amino acids (Trp83, Gly149, Tyr162, Tyr324, Tyr370) [2].

Future Research and Conclusion

Current evidence positions this compound and its aglycone as a promising candidate for nutraceutical and pharmaceutical development [4] [5]. Its favorable oral pharmacokinetic profile compared to resveratrol further enhances its potential [5]. Future work should focus on:

  • Conducting more extensive in vivo efficacy and toxicology studies.
  • Elucidating its precise molecular targets and downstream effects in different disease models.
  • Exploring its potential in combination therapies.

References

Natural Sources of Isorhapontin

Author: Smolecule Technical Support Team. Date: February 2026

Source Plant Plant Part Key Quantitative or Contextual Information
Norway Spruce (Picea abies) Roots, Systemically Found in mycorrhizal and non-mycorrhizal roots; fungal infection enhances its biosynthesis [1] [2].
Sitka Spruce (Picea sitchensis) Bark Documented as a constituent; distribution within the tree has been studied [2].
White Spruce (Picea glauca) Bark Identified as one of the major tetrahydroxystilbene glycosides [1] [2].
Eucalyptus (Eucalyptus globulus) Leaves Isolated as a predominant phenolic compound; studied for its natural insecticidal properties [3].

Experimental Protocols for Isolation and Identification

For researchers aiming to isolate and identify isorhapontin, the following workflow outlines a standard protocol.

G cluster_1 Extraction & Fractionation cluster_2 Isolation & Purification Start Start: Plant Material Collection A Drying and Grinding Start->A B Solvent Extraction A->B C Liquid-Liquid Partitioning B->C B->C D Column Chromatography C->D E Thin-Layer Chromatography (TLC) D->E D->E F This compound Identification E->F

Experimental workflow for this compound isolation and identification.

Plant Material Preparation
  • Collection & Drying: Collect fresh plant material (e.g., leaves, bark). The material is often freeze-dried to remove water and preserve labile compounds [3] [4].
  • Grinding: The dried material is ground into a fine powder to increase the surface area for subsequent extraction [3].
Extraction and Fractionation
  • Solvent Extraction: The powdered plant material is typically extracted using an organic solvent. Common examples include:
    • Methanol for initial crude extraction [1].
    • Ethanol-water mixtures (e.g., 75% ethanol), which are food-grade and effective for phenolic compounds [4].
  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., n-hexane, ethyl acetate, n-butanol) to separate compounds. The ethyl acetate fraction often contains the target stilbenoids [3].
Isolation, Purification, and Identification
  • Column Chromatography: The active fraction (e.g., ethyl acetate fraction) is subjected to column chromatography over silica gel or Diaion-HP20 resin for further separation, yielding multiple sub-fractions [3] [1].
  • Thin-Layer Chromatography (TLC): Sub-fractions are monitored using TLC on silica gel F254 plates. The presence of this compound can be visualized under UV light or by using specific staining reagents [3].
  • Structural Identification: The final purified compound is identified through spectroscopic methods.
    • Nuclear Magnetic Resonance (NMR): Provides detailed information on the molecular structure [3] [1].
    • Mass Spectrometry (MS): Used to confirm the molecular weight. The monoistopic mass of this compound is 420.142032 (C21H24O9) [5].

Key Bioactivity and Research Applications

This compound's bioactivity is a key area of scientific interest, with established and emerging research applications.

  • Acetylcholinesterase (AChE) Inhibition: A prominent study on Eucalyptus globulus isolated this compound and identified it as a novel, competitive acetylcholinesterase inhibitor with an IC50 value of 12.6 μM [3]. This mode of action, distinct from organophosphates and carbamates, suggests its potential as a natural insecticide. The binding interaction was further validated through molecular docking experiments [3].
  • Antifungal Defense: In spruce trees, this compound (often accumulated as a glycoside) is part of the inducible defense system. Fungal infection significantly increases transcript levels of stilbene synthase (STS) genes and the production of this compound, with extracts from STS-overexpressing lines showing strong fungal growth inhibition [1].
  • Role as a Biosynthetic Intermediate: this compound is not synthesized directly but is produced via the modification of resveratrol. The biosynthesis in spruce involves hydroxylation, O-methylation, and O-glucosylation of resveratrol to yield final products like this compound [1] [2].

References

The Core Biosynthetic Pathway of Isorhapontin

Author: Smolecule Technical Support Team. Date: February 2026

Isorhapontin is a stilbenoid compound predominant in spruce species (Picea spp.) like Norway spruce (Picea abies) [1] [2]. Its biosynthesis is part of the phenylpropanoid pathway and proceeds via resveratrol [1].

The diagram below illustrates the multi-step pathway from core metabolism to this compound:

G L_Phe L-Phenylalanine Cinnamic_Acid trans-Cinnamic acid L_Phe->Cinnamic_Acid PAL p_Coumaric_Acid p-Coumaric acid Cinnamic_Acid->p_Coumaric_Acid C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric_Acid->p_Coumaroyl_CoA 4CL Resveratrol Resveratrol p_Coumaroyl_CoA->Resveratrol STS + 3 Malonyl-CoA Isorhapontigenin Isorhapontigenin (aglycone) Resveratrol->Isorhapontigenin ROMT This compound This compound (final product) Isorhapontigenin->this compound GT PAL PAL (Phenylalanine Ammonia-Lyase) C4H C4H (Cinnamate 4-Hydroxylase) 4 4 CL 4CL (4-Coumarate:CoA Ligase) STS STS (Stilbene Synthase) ROMT O-Methyltransferase (ROMT) GT Glucosyltransferase (GT)

Key biosynthetic pathway of this compound from phenylalanine.

Key Enzymes and Experimental Evidence

The pathway is catalyzed by specific enzymes. Functional characterization is essential to confirm their roles.

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme Function in Pathway Experimental Evidence & Key Findings
Stilbene Synthase (STS) Condenses p-coumaroyl-CoA with 3 malonyl-CoA to form resveratrol [1]. Two STS genes (PaSTS1, PaSTS2) identified in Norway spruce. In vitro assays with recombinant proteins confirmed production of resveratrol, not tetrahydroxystilbenes [1].
O-Methyltransferase (ROMT) Methylates resveratrol to form isorhapontigenin (aglycone) [1]. While specific spruce ROMT not detailed, SbROMT3 from sorghum methylates resveratrol to pinostilbene in engineered E. coli, demonstrating ROMT function [3].
Glucosyltransferase (GT) Adds a glucose moiety to isorhapontigenin to form this compound [1]. Implicated by accumulation of glycosides (astringin, this compound) in transgenic spruce overexpressing PaSTS1, confirming resveratrol as a precursor for glucosylation [1].

Regulation and Induction of the Pathway

The biosynthesis of this compound is inducible and functions as a defense mechanism in spruce trees.

  • Fungal Elicitors: Inoculating Norway spruce with fungal mycelium significantly increased both STS transcript levels and the production of tetrahydroxystilbene glycosides, including this compound [1].
  • Antifungal Activity: Extracts from Norway spruce lines overexpressing PaSTS1, which contained higher levels of tetrahydroxystilbene glycosides, significantly inhibited fungal growth in vitro compared to control lines. This provides direct evidence for the role of these compounds, including this compound, in antifungal defense [1].

Experimental Protocols for Pathway Analysis

Here are detailed methodologies for key experiments cited in the research.

Heterologous Expression and Enzyme Assay for STS

This protocol is used to characterize the function of STS enzymes in vitro [1].

  • Step 1: Gene Cloning and Vector Construction. Amplify the full-length coding sequence of the STS gene (e.g., PaSTS1) from spruce cDNA. Clone the product into a prokaryotic expression vector (e.g., pET series).
  • Step 2: Heterologous Expression in E. coli*. Transform the constructed plasmid into an appropriate *E. coli expression strain (e.g., BL21). Induce protein expression by adding Isopropyl β-d-1-thiogalactopyranoside (IPTG).
  • Step 3: Protein Purification. Lyse the bacterial cells and purify the recombinant STS protein using affinity chromatography (e.g., His-tag purification).
  • Step 4: In Vitro Enzyme Assay. Set up a reaction mixture containing:
    • Purified recombinant STS protein
    • p-coumaroyl-CoA (substrate)
    • Malonyl-CoA (substrate)
    • Suitable reaction buffer
  • Step 5: Product Analysis. Incubate the reaction and stop it with a solvent (e.g., methanol). Analyze the products using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and confirm the formation of resveratrol [1].
Metabolic Engineering in a Bacterial System

This approach co-expresses multiple pathway enzymes in a single host to produce stilbenes [3].

  • Step 1: Gene Identification and Codon Optimization. Identify genes for CCL (from Streptomyces coelicolor), STS (e.g., RpSTS from rhubarb), and ROMT (e.g., SbROMT3 from sorghum). Synthesize these genes with codon optimization for expression in E. coli.
  • Step 2: Plasmid Construction. Clone the codon-optimized genes (CCL, STSsyn, ROMTsyn) into one or more compatible expression plasmids.
  • Step 3: Strain Engineering. Co-transform the plasmids into an E. coli host strain to generate different recombinant strains capable of various parts of the pathway.
  • Step 4: Fermentation and Feeding. Grow the engineered E. coli strains in a suitable medium. Feed the cultures with the precursor molecule p-coumaric acid.
  • Step 5: Metabolite Extraction and Analysis. Harvest cells and extract metabolites with solvents like ethyl acetate or methanol. Analyze the extracts using HPLC and LC-MS to identify and quantify products such as resveratrol, pinostilbene, and pterostilbene [3].
Analyzing Pathway Induction in Plant Tissue

This method is used to study the regulation of the pathway in response to stressors like fungal infection [1].

  • Step 1: Plant Material and Treatment. Use saplings of the studied plant (e.g., Norway spruce). For the treatment group, wound the bark and inoculate with a fungal pathogen (e.g., Ceratocystis polonica). Include control groups (unwounded, wounded but not inoculated).
  • Step 2: Tissue Harvesting and RNA Extraction. Harvest bark tissue at various time points post-inoculation (e.g., 2, 7, 14, 28 days). Immediately freeze the tissue in liquid nitrogen. Grind the tissue and perform total RNA extraction.
  • Step 3: Transcript Level Analysis. Use Quantitative Real-Time PCR (qPCR) to measure the relative transcript abundance of pathway genes (e.g., PaSTS1, PaSTS2). This shows the induction of the pathway at the genetic level.
  • Step 4: Metabolite Extraction and Quantification. Extract secondary metabolites from the ground bark tissue using methanol or another polar solvent. Use HPLC or LC-MS/MS to quantify the accumulation of specific compounds, including This compound and astringin [1] [4].

Conclusion and Research Implications

The this compound biosynthesis pathway is an inducible defense mechanism in spruce, initiated by STS-driven resveratrol formation and modified by methylation and glucosylation [1]. Knowledge of this pathway opens avenues for production through metabolic engineering in microbial systems [3] and underscores the role of stilbenes in plant defense [1] [5].

References

Isorhapontigenin (ISO) Pharmacokinetic Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key pharmacokinetic parameters of Isorhapontigenin from a pre-clinical study in Sprague-Dawley rats [1].

Parameter Description / Value (Rat Model)
Compound Isorhapontigenin (ISO), a methoxylated derivative of resveratrol [1]
Intravenous Dose 90 μmol/kg (approx. 23.2 mg/kg) [1]
IV Pharmacokinetics Fairly rapid clearance (CL) and short mean residence time (MRT) [1]
Oral Doses Single administration: 100 & 200 μmol/kg; Repeated daily dosing for 1 week [1]
Oral Absorption Rapidly absorbed with long systemic circulation residence [1]
Oral Bioavailability (F) Higher than resveratrol; increased with dose escalation [1]
Exposure (AUC/Dose & Cmax/Dose) Higher than resveratrol; increased with dose escalation from 100 to 200 μmol/kg [1]
Comparative Advantage Superior pharmacokinetic profiles to resveratrol (approx. 2-3 folds greater Cmax/Dose, AUC/Dose, and F) [1]

Detailed Experimental Protocols

Here are the methodologies used in the key pharmacokinetic and metabolomic study of ISO [1].

Animal Pharmacokinetic Study Design
  • Animals: Male Sprague-Dawley rats (9-10 weeks old, 300-350 g) [1].
  • Surgery: Jugular vein cannulation under isoflurane anesthesia for intravenous dosing and serial blood collection [1].
  • Formulations: Intravenous (0.3 M HP-β-CD solution); Oral (0.3% CMC suspension). Both contained 0.1 mg/mL L-ascorbic acid to enhance ISO stability [1].
  • Dosing Groups:
    • Group 1 (n=5): Single IV bolus (90 μmol/kg). Blood collected pre-dose and at 12 time points up to 720 min post-injection [1].
    • Group 2 (n=5): Single oral administration (200 μmol/kg). Blood collected pre-dose and at 12 time points up to 720 min post-gavage [1].
    • Group 3 (n=5): Received daily oral pre-treatment of the dosing vehicle [1].
Analytical and Metabolomic Methods
  • Bioanalysis: LC-MS/MS monitored plasma pharmacokinetics. Isotopically labeled resveratrol used as an internal standard [1].
  • Metabolomic Profiling: GC-MS/MS analyzed plasma samples. Myristic-d27 acid used as an internal standard [1].
  • Special Precautions: All procedures conducted under dim light to prevent photo-isomerization of the stilbene compound [1].

Isorhapontigenin Pharmacokinetic Workflow

The diagram below outlines the key stages of the preclinical pharmacokinetic and metabolomic evaluation of ISO.

ISO_PK_Workflow clusterHandling Special Handling AnimalPrep Animal Preparation JugularCannulation Jugular Vein Cannulation AnimalPrep->JugularCannulation IVGroup IV Bolus Group (90 μmol/kg) JugularCannulation->IVGroup OralGroup Oral Gavage Group (200 μmol/kg) JugularCannulation->OralGroup SerialBleeding Serial Blood Collection IVGroup->SerialBleeding OralGroup->SerialBleeding SampleAnalysis Plasma Analysis (LC-MS/MS & GC-MS/MS) SerialBleeding->SampleAnalysis PKParams PK Parameter Calculation SampleAnalysis->PKParams LC-MS/MS Data Metabolomics Metabolomic Profiling SampleAnalysis->Metabolomics GC-MS/MS Data LightSensitive All Procedures Under Dim Light LightSensitive->AnimalPrep LightSensitive->SampleAnalysis Stability L-Ascorbic Acid in Formulations Stability->IVGroup Stability->OralGroup

Preclinical PK and metabolomics workflow for Isorhapontigenin (ISO) in a rat model.

Key Insights and Mechanistic Implications

  • Metabolomic Impact: One-week ISO administration significantly modulated key plasma metabolites, reducing arachidonic acid, cholesterol, fructose, allantoin, and cadaverine, while increasing tryptamine levels, indicating an impact on metabolic pathways related to its health-promoting effects [1].
  • Therapeutic Potential: The favorable pharmacokinetic profiles, including good oral bioavailability and superior exposure compared to resveratrol, support ISO's potential as a promising nutraceutical or drug candidate [1]. Isorhapontigenin has also been identified in spruce bark and needles, further supporting its natural origin and potential for sustainable sourcing [2].

References

isorhapontin stilbenoid properties

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and Sources

Isorhapontigenin (ISO) is a tetrahydroxylated stilbenoid and an analog of the well-known compound resveratrol, but it is distinguished by its methoxylation pattern [1]. Its glucoside form is known as Isorhapontin [2].

This compound is found in various natural sources, including [3] [1]:

  • Gnetum species (e.g., Gnetum cleistostachyum, Gnetum parvifolium)
  • Berries (e.g., blueberries)
  • Grapes and red wines
  • Rhubarb
  • The bark of spruce trees (e.g., Picea abies, Picea sitchensis)

A key point highlighted in the literature is that Isorhapontigenin demonstrates a superior pharmacokinetic (PK) profile and greater bioactivity compared to resveratrol, overcoming the limitations of resveratrol's poor bioavailability and making it a more promising candidate for drug development [3] [4].

Key Biological Properties and Mechanisms of Action

Extensive research reveals that isorhapontigenin exhibits a wide range of biological activities by interacting with multiple cellular signaling pathways. The table below summarizes its core mechanisms.

Biological Property Key Molecular Targets & Pathways Observed Effects / Outcome

| Anti-cancer [3] [1] [4] | • Inhibits Sphingosine Kinases (SPHK1/2)Destabilizes tubulin polymerization • Regulates MAPK/PI3K pathways • Induces cell cycle arrest & apoptosis (via PARP, Caspases) • Increases oxidative stress | Induces death in breast cancer (MCF7, T47D, MDA-MB-231), bladder, lung, pancreatic, colon, and gastric cancer cells. | | Anti-inflammatory & Antioxidant [1] [5] | • Activates the Nrf2 pathway • Inhibits NF-κB signaling (reduces IL-1β, IL-6, TNF-α) • Scavenges Reactive Oxygen Species (ROS) | Protects against oxidative stress and inflammation models like acute lung injury. Antioxidant effect is higher than Vitamin E [3]. | | Antimicrobial & Antifungal [1] [6] | • Inhibits fungal cellobiohydrolase I (CBH I) and endoglucanase I (Ki = 57.2 μM for CBH I) | Shows activity against various bacteria, fungi, and viruses. | | Cardio- & Neuroprotective [1] | • Modulates lipid metabolism, improves endothelial function. | Offers protection in models of myocardial infarction and neurodegenerative diseases. |

The following diagram illustrates the primary anti-cancer mechanism of Isorhapontigenin (ISO) in breast cancer cells, integrating several key pathways identified in the research [3] [4]:

G cluster_actions ISO Actions cluster_results Cellular Outcomes ISO Isorhapontigenin (ISO) SPHK Inhibits SPHK1/2 ISO->SPHK Tubulin Destabilizes Tubulin ISO->Tubulin MAPK_PI3K Regulates MAPK/PI3K ISO->MAPK_PI3K OxStress Induces Oxidative Stress ISO->OxStress SPHK->Tubulin Gene Silencing Enhances SPHK->OxStress Gene Silencing Enhances GrowthInhibit Inhibition of Cancer Cell Growth Tubulin->GrowthInhibit CycleArrest Cell Cycle Arrest MAPK_PI3K->CycleArrest Apoptosis Apoptosis OxStress->Apoptosis CycleArrest->GrowthInhibit Apoptosis->GrowthInhibit

Diagram of Isorhapontigenin's anti-cancer mechanism via SPHK inhibition and tubulin destabilization.

Experimental Protocols for Key Anti-Cancer Studies

For researchers aiming to replicate or build upon these findings, here is a summary of the core methodologies used to investigate isorhapontigenin's anti-breast cancer effects [3] [4].

  • Cell Culture: Use breast cancer cell lines like MCF7 and T47D (non-TNBC models) and MDA-MB-231 (TNBC model). Maintain cells in DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C with 5% CO₂ [3] [4].
  • Cell Viability Assay (MTT/CCK-8): Seed cells in 96-well plates and treat with varying concentrations of ISO. After incubation, add MTT or CCK-8 reagent and measure absorbance at 450-570 nm to determine IC₅₀ values [3] [4].
  • Apoptosis Analysis (Flow Cytometry): Use an Annexin V-FITC apoptosis detection kit. Treat cells with ISO, trypsinize, stain with Annexin V-FITC and propidium iodide (PI), and analyze using a flow cytometer to distinguish between live, early apoptotic, late apoptotic, and necrotic cells [3].
  • Cell Cycle Analysis (Flow Cytometry): Treat cells with ISO, fix in ethanol, treat with RNase-A, and stain DNA with propidium iodide (PI). Analyze DNA content by flow cytometry to determine the distribution of cells in different cell cycle phases (sub-G1, G0/G1, S, G2/M) [3].
  • Western Blot Analysis: Lyse ISO-treated cells, separate proteins by SDS-PAGE, and transfer to a nitrocellulose membrane. Block the membrane, incubate with primary antibodies (e.g., against SPHK1, SPHK2, α/β-tubulin, PARP, Caspase-3, -9, p38, JNK, ERK, and their phosphorylated forms), then with HRP-conjugated secondary antibodies. Detect bands using an ECL system [3] [4].
  • Gene Silencing (RNAi): Transfert cells with SPHK1 and SPHK2 siRNA using an appropriate transfection reagent. Confirm knockdown efficiency via Western blotting to validate the role of these targets in ISO's mechanism [3].

Drug Development Insights

From a pharmaceutical perspective, isorhapontigenin is considered a novel and promising lead compound [1]. Network pharmacology and molecular docking studies predict that it interacts stably with core target proteins like COX-1 (PDB: 6Y3C, docking score: -8.2) and other receptors (PDB: 1CX2, docking score: -8.4), supporting its multi-target potential for disease management [1].

Its broad therapeutic profile and improved bioavailability over resveratrol make it a strong candidate for further development into treatments for cancer, inflammatory conditions, and neurodegenerative diseases [3] [1].

References

Application Notes & Protocols: Purification and Analysis of Isorhapontigenin

Author: Smolecule Technical Support Team. Date: February 2026


Introduction

Isorhapontigenin (ISO), also referred to as isorhapontin in its glycosylated form, is a naturally occurring stilbenoid and a methoxylated analog of resveratrol. It exhibits a broad spectrum of promising pharmacological activities, including antiplatelet, anticancer, antioxidant, anti-inflammatory, and neuroprotective effects [1] [2]. Its higher oral bioavailability compared to resveratrol makes it a strong candidate for nutraceutical and pharmaceutical development [2]. This document consolidates established protocols for the extraction, purification, and quantitative analysis of isorhapontigenin from plant materials and biological matrices, providing researchers with reliable and reproducible methods.


Key Experimental Protocols

Extraction and Isolation from Eucalyptus globulus Leaves

This protocol outlines the steps for isolating this compound from E. globulus leaves, a known natural source [3] [4].

  • Plant Material Preparation: Fresh Eucalyptus globulus leaves should be collected, washed, and freeze-dried. The dried material is then ground to a fine powder using a mechanical grinder.
  • Initial Extraction: The powdered leaves are subjected to maceration or percolation using a suitable solvent such as methanol. The extract is then concentrated under reduced pressure using a rotary evaporator.
  • Solvent-Solvent Fractionation: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, typically starting with n-hexane, followed by ethyl acetate, and then n-butanol. The ethyl acetate fraction has been identified as the most active for acetylcholinesterase inhibition and is rich in this compound [4].
  • Chromatographic Purification: The active ethyl acetate fraction is further purified using open-column chromatography packed with silica gel. Elution is performed with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin-Layer Chromatography (TLC). The fraction containing this compound (often denoted as Fr. C in literature) is collected and evaporated to dryness [4]. For final purification, preparative High-Performance Liquid Chromatography (HPLC) can be employed.
Quantitative Analysis in Biological Matrices using HPLC-UV

For pharmacokinetic and biodistribution studies, a robust and simple HPLC-UV method has been developed and validated for quantifying isorhapontigenin in murine plasma and tissue homogenates [1].

  • Chromatographic Conditions:
    • Column: Reversed-phase C18 column.
    • Mobile Phase: A gradient mixture of acetonitrile and 0.1% (v/v) formic acid in water.
    • Flow Rate: 1.5 mL/min.
    • Column Temperature: 50 °C.
    • Run Time: 17 minutes.
    • Detection: UV at 325 nm.
    • Injection Volume: 10 µL [1].
  • Sample Preparation (Protein Precipitation):
    • Add a suitable internal standard (if used) to the plasma or tissue homogenate sample.
    • Precipitate proteins by adding a volume of cold acetonitrile (e.g., 3:1 ratio).
    • Vortex mix vigorously for 1-2 minutes.
    • Centrifuge at high speed (e.g., 13,000 × g) for 10 minutes.
    • Collect the clear supernatant and inject it into the HPLC system [1].
  • Method Validation: This method has been validated per EMA/FDA guidelines, demonstrating excellent selectivity, accuracy, and precision. The Lower Limit of Quantification (LLOQ) is 15 ng/mL for both plasma and tissue homogenates [1].
High-Sensitivity Analysis using HPLC-Mass Spectrometry (HPLC-MS)

For applications requiring higher sensitivity, such as detecting lower concentrations or confirming identity, an HPLC-MS protocol is recommended.

  • Chromatographic Conditions:
    • Column: Zorbax Eclipse XDB-C18 column (4.6 x 50 mm, 1.8 µm).
    • Mobile Phase: A) 0.05% (v/v) formic acid in water; B) Acetonitrile.
    • Flow Rate: 1.1 mL/min.
    • Gradient: 0-1 min (0% B), 1-7 min (0-65% B), 7-8 min (100% B), 8-10 min (0% B) [5].
  • Mass Spectrometric Detection:
    • Ionization Mode: Electrospray Ionization (ESI), negative mode.
    • Ion Spray Voltage: -4200 V.
    • Turbo Gas Temperature: 700 °C.
    • Nebulizing Gas: 70 psi.
    • Multiple Reaction Monitoring (MRM): The transition for the this compound precursor ion to its product ion is monitored at m/z 418.9 → 257.1 [5].

The workflow below summarizes the key steps for sample processing and analysis.

workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis & Quantification start Start: Plant Material or Biological Sample grind Grind & Homogenize start->grind extract Extract with Solvent (e.g., Methanol) grind->extract cleanup Clean-up (Protein Precipitation or Solvent Partitioning) extract->cleanup concentrate Concentrate & Reconstitute cleanup->concentrate hplc HPLC Separation concentrate->hplc detection Detection hplc->detection uv UV Detection (325 nm) detection->uv HPLC-UV ms MS Detection (MRM: 418.9→257.1) detection->ms HPLC-MS data Data Analysis & Quantification uv->data ms->data

Workflow for Isorhapontigenin Sample Processing and Analysis


Data Presentation and Analytical Parameters

Table 1: Summary of Validated HPLC-UV Method Parameters for Isorhapontigenin [1]
Parameter Specification Details / Value
Matrix Plasma, Tissue Homogenates Liver, lung, heart, etc.
LLOQ 15 ng/mL Corresponds to 90 ng/g in tissue
Linear Range 15 - 800 ng/mL Demonstrated good linearity
Accuracy Within 100% ± 10% For both intra-day and inter-day
Precision (RSD) ≤ 10% For both intra-day and inter-day
Retention Time ~9.5 minutes Under specified gradient conditions
Table 2: Key Pharmacological & Physicochemical Properties of Isorhapontigenin
Property Observation / Value Context / Reference
Oral Bioavailability ~20-30% in rats Higher than resveratrol (<1%) [1] [2]
Tissue Distribution Rapid and widespread Found in major organs after oral dosing [1]
AChE Inhibition (IC₅₀) 12.6 µM Competitive inhibitor mode [3] [4]
Anti-platelet Activity Selective inhibition of ADP-induced aggregation IC₅₀ ~44 µM; differs from resveratrol [2]

Troubleshooting and Best Practices

  • Peak Tailing/Distortion: If peak shape is unsatisfactory, check the injection volume. Volumes exceeding 10 µL can cause peak distortion in this method; ensure the volume is fixed at 10 µL or lower [1].
  • Matrix Interference in Tissues: Tissue homogenates are complex. The described HPLC-UV method shows excellent selectivity, but if interference occurs, ensure consistent and thorough sample preparation. For LC-MS/MS applications, more extensive clean-up beyond protein precipitation may be required [1].
  • Compound Stability: Isorhapontigenin is a polyphenol and can be sensitive to factors like pH and light. Standard solutions and extracts should be stored at low temperatures (e.g., -80°C), and the use of amber vials is advised to prevent degradation.

Conclusion

The protocols detailed herein provide a solid foundation for the reliable purification and quantification of isorhapontigenin. The HPLC-UV method offers a simple, cost-effective, and robust solution for analyzing this compound in complex biological matrices, while the HPLC-MS protocol allows for highly sensitive and specific confirmation. The demonstrated favorable pharmacokinetic profile and broad bioactivity of isorhapontigenin underscore its potential as a lead compound for further development, supported by these analytical methods.


References

Introduction to Isorhapontigenin

Author: Smolecule Technical Support Team. Date: February 2026

Isorhapontigenin is a naturally occurring stilbenoid, a class of compounds recognized for their significant biological activities. It is a structural analog of resveratrol, differing primarily in its methoxylation pattern, which enhances its stability and bioactivity [1]. This compound has emerged as a promising candidate for drug development due to its diverse therapeutic potential, including anti-cancer, anti-inflammatory, neuroprotective, and antioxidant effects [1] [2]. Its presence in various plants, particularly the Gnetum genus and the bark of Norway spruce (Picea abies), makes it an accessible target for phytochemical analysis [1] [3].

Detailed HPLC Protocol for Analysis

This protocol provides a robust method for the separation, identification, and quantification of Isorhapontigenin and related stilbenes using High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) and Mass Spectrometry (HPLC-MS).

Materials and Reagents
  • Analytical Standards: High-purity reference standards are essential. Trans-isorhapontigenin can be sourced from specialized chemical suppliers (e.g., Polyphenols, Norway) [4]. Cis-isomer standards are typically not commercially available and must be generated by exposing trans-standard solutions to UV-B light (312 nm) for 2 hours [4].
  • Solvents: Use HPLC-grade methanol, acetonitrile, and acetic acid. Deionized distilled water is recommended.
  • Stock Solutions: Prepare stock solutions of standards in methanol. A example concentration for trans-isorhapontigenin is 190 µg/mL [5]. Dilute to required concentrations for calibration curves.
Instrumentation and Conditions

The following conditions are adapted from a published protocol for quantitative analysis of stilbene derivatives [4].

  • HPLC System: Agilent 1260 Infinity LC or Shimadzu LC-20 AD XR system equipped with a DAD and/or mass spectrometer.
  • Column: Shim-pack GIST C18 (150 mm length × 2.1 mm internal diameter, 3-µm particle size).
  • Column Temperature: 40 °C.
  • Mobile Phase: A: 0.1% acetic acid in water; B: 0.1% acetic acid in acetonitrile.
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 1 µL.
  • Gradient Program:
Time (min) % Mobile Phase B
0 0%
35 40%
40 50%
50 100%
65 100%
  • Detection: DAD detection at relevant wavelengths (e.g., 280-330 nm for stilbenes). For MS detection, an ion trap mass spectrometer with electrospray ionization (ESI) is used for confirmation.
Sample Preparation
  • Plant Material Extraction: Lyophilize and finely powder plant material (e.g., bark).
  • Solid-Liquid Extraction: Extract the powder with methanol (e.g., 1:10 w/v) using sonication or shaking for a defined period.
  • Filtration and Concentration: Filter the extract through a 0.22 µm membrane filter. The filtrate can be concentrated under reduced pressure and reconstituted in methanol for HPLC analysis [3].
  • Stability Note: Stilbene solutions should be analyzed promptly or stored at -20 °C to prevent degradation and cis-trans isomerization [5].

HPLC Method Validation

For any analytical method to be used in regulated environments or for reliable research data, it must be validated according to international guidelines like ICH Q2(R1) [6] [7] [8]. The table below outlines the core validation parameters and their typical acceptance criteria.

Validation Parameter Assessment Procedure & Acceptance Criteria
Specificity Demonstrate that the peak for Isorhapontigenin is pure and resolved from other close-eluting compounds (e.g., resveratrol, piceatannol) and matrix components. Peak purity tools in DAD and MS confirmation are used [7] [8].
Linearity & Range Analyze a minimum of 5 concentrations of the standard in duplicate. The calibration curve (peak area vs. concentration) should have a correlation coefficient (R²) of ≥ 0.999 [7].
Accuracy Perform a recovery study by spiking a known amount of Isorhapontigenin standard into a sample matrix. Recovery should typically be between 98-102% [7].

| Precision | Repeatability (Intra-day): Analyze multiple injections (n=6) of the same sample on the same day. RSD ≤ 1.0%. Intermediate Precision (Inter-day): Analyze the same sample over different days, by different analysts, or on different instruments. RSD ≤ 2.0% [7] [8]. | | Limit of Detection (LOD) & Quantification (LOQ) | LOD (S/N ≈ 3): The lowest concentration that can be detected. LOQ (S/N ≈ 10): The lowest concentration that can be quantified with acceptable accuracy and precision (e.g., RSD < 5%) [8]. | | Robustness | Deliberately introduce small variations in method parameters (e.g., flow rate ±0.05 mL/min, column temperature ±2°C, organic modifier composition ±2%). The method should remain unaffected, with retention time and peak area RSDs within predefined limits [7] [8]. |

Therapeutic Applications & Mechanisms

Isorhapontigenin's therapeutic value is supported by its multi-target mechanism of action, validated through network pharmacology, molecular docking, and in vitro experiments.

  • Anti-Cancer Activity: Particularly in non-small cell lung cancer (NSCLC), Isorhapontigenin inhibits cell proliferation and induces cell cycle arrest. It downregulates key proteins in the PI3K/NF-κB signaling pathway, such as CCND1, CDK2, PIK3CA, and RELA [9]. Molecular docking confirms its strong binding affinity to these targets, with scores as low as -8.4 kcal/mol, indicating stable interactions [1] [9].
  • Neuroprotective Effects: In models of Alzheimer's disease, Isorhapontigenin reduces oxidative stress and neuroinflammation. It protects mitochondrial integrity and increases synaptic density in the hippocampus, with efficacy comparable to standard drugs like donepezil [2]. It acts on pathways like oxidative phosphorylation and apoptosis [2].
  • Broad-Spectrum Potential: Its anti-inflammatory, antioxidant, and antimicrobial properties make it a promising compound for managing various chronic diseases [1].

The experimental workflow for establishing its efficacy, from in silico predictions to in vitro validation, can be visualized as follows:

G Start Start: Identify Compound (Isorhapontigenin) Step1 Target Prediction (Network Pharmacology) Start->Step1 Step2 Bioinformatics Analysis (GO & KEGG Enrichment) Step1->Step2 Step3 Molecular Docking (Binding Affinity Validation) Step2->Step3 Step4 In Vitro Experiments (Cell Culture Validation) Step3->Step4 End Conclusion: Confirm Therapeutic Potential Step4->End

Conclusion

Isorhapontigenin is a versatile natural product with significant promise in drug development. The detailed HPLC-DAD/ESI-MS protocol provided here allows for its precise analysis in complex plant matrices. Furthermore, the robust validation framework ensures that the analytical method is reliable, accurate, and suitable for its intended purpose, whether in research or quality control. The strong scientific evidence underpinning its diverse mechanisms of action, particularly in oncology and neuroprotection, highlights its potential as a lead compound for novel therapeutics.

References

UPLC-QqQ-MS/MS profiling isorhapontin

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Isorhapontigenin

Isorhapontigenin (ISO) is a natural stilbene derivative, recognized as a methoxylated analog of the well-known compound resveratrol [1] [2]. It is found in various plants, notably in the Gnetum genus, and has attracted significant scientific interest due to its broad pharmacological potential. Pre-clinical studies have demonstrated that isorhapontigenin possesses anti-inflammatory, anti-cancer, anti-oxidation, and cardio-protective activities [1] [2]. A key advantage of isorhapontigenin over resveratrol is its superior oral bioavailability and more favorable pharmacokinetic profile, making it a promising candidate for nutraceutical and pharmaceutical development [2].

UPLC-QqQ-MS/MS Analysis Protocol

This section provides a detailed methodology for the precise quantification of isorhapontigenin in biological matrices, such as rat plasma, using UPLC-QqQ-MS/MS. The method is adapted from established protocols for stilbenes and other secondary metabolites [3] [2] [4].

1. Instrumentation and Chromatography

  • System: Ultra-Performance Liquid Chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer (QqQ-MS).
  • Column: Acquity UPLC BEH C18 column (e.g., 1.7 µm, 2.1 x 100 mm) or an Acquity UPLC HSS T3 C18 column (1.8 µm, 100 × 2.1 mm) for improved retention of polar compounds [5] [6].
  • Mobile Phase: A binary gradient system is recommended.
    • Mobile Phase A: Water with 0.1% formic acid.
    • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
  • Gradient Program: | Time (min) | Flow Rate (mL/min) | %A | %B | | :--- | :--- | :--- | :--- | | 0.00 | 0.40 | 95 | 5 | | 2.00 | 0.40 | 95 | 5 | | 8.00 | 0.40 | 5 | 95 | | 10.00 | 0.40 | 5 | 95 | | 10.10 | 0.40 | 95 | 5 | | 12.00 | 0.40 | 95 | 5 |
  • Column Temperature: 40 °C.
  • Injection Volume: 1-5 µL.

2. Mass Spectrometric Detection (QqQ-MS)

  • Ionization Mode: Electrospray Ionization (ESI), operating in negative ion mode for better sensitivity for phenolic compounds.
  • Operation Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
  • Source Parameters: (To be optimized)
    • Capillary Voltage: 3.0 kV
    • Desolvation Temperature: 500 °C
    • Desolvation Gas Flow: 1000 L/Hr
  • MRM Transitions for Isorhapontigenin: The table below lists example parameters. Note: These values must be experimentally optimized for your specific instrument. | Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (s) | | :--- | :--- | :--- | :--- | :--- | | Isorhapontigenin | 257.1 | 143.0 [M-H-C₇H₇O₂]⁻ | 20 | 0.05 | | | 257.1 | 107.0 | 30 | 0.05 |
    • Internal Standard: Isotopically labeled resveratrol (e.g., ¹³C₆-resveratrol) is highly recommended as an Internal Standard (IS) to correct for matrix effects and instrument variability [2].

3. Sample Preparation (Rat Plasma)

  • Protein Precipitation: A simple and fast method.
    • Thaw plasma samples on ice or at room temperature.
    • Aliquot 25 µL of plasma into a microcentrifuge tube.
    • Add 75 µL of ice-cold methanol containing the internal standard.
    • Vortex vigorously for 3-5 minutes.
    • Centrifuge at 14,000 rpm (∼18,000 × g) for 10 minutes at 4°C.
    • Transfer 50 µL of the clear supernatant to a clean vial for UPLC-MS/MS analysis [2] [6].

4. Method Validation The developed method should be validated according to guidelines (e.g., EMA) to ensure reliability, including:

  • Linearity: A calibration curve (e.g., 1-500 ng/mL) with a correlation coefficient (R²) > 0.99.
  • Accuracy & Precision: Within 85-115% of the nominal value for QC samples.
  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision (e.g., 1 ng/mL).
  • Recovery & Matrix Effects: Evaluated by comparing the analyte response in plasma samples to neat solutions.

Application in Pharmacokinetic Profiling

The UPLC-QqQ-MS/MS method has been successfully applied to characterize the pharmacokinetic profile of isorhapontigenin in pre-clinical models [2]. The table below summarizes key findings from a study in Sprague-Dawley rats:

Pharmacokinetic Parameter Isorhapontigenin (Single Oral Dose, 200 µmol/kg) Resveratrol (For Comparison)
Cmax/Dose (Normalized Max Concentration) Higher Approximately 2-3 times lower than ISO
AUC/Dose (Normalized Exposure) Higher Approximately 2-3 times lower than ISO
Oral Bioavailability (F) ~Superior Lower than ISO
Clearance (CL) Fairly rapid (upon IV administration) -
Mean Residence Time (MRT) Long in systemic circulation (after oral dose) -

Key Findings:

  • Rapid Absorption and Long Circulation: Isorhapontigenin is rapidly absorbed after oral administration and maintains a long residence time in the systemic circulation [2].
  • Dose-Dependent Exposure: Dose escalation from 100 to 200 µmol/kg resulted in higher dose-normalized exposure (AUC/Dose) and maximal concentration (Cmax/Dose), indicating predictable pharmacokinetics [2].
  • Superior to Resveratrol: The pharmacokinetic profiles of isorhapontigenin are superior to those of resveratrol, with approximately two to three times greater oral bioavailability and systemic exposure, addressing a major limitation of resveratrol [2].

Biological Pathways and Mechanisms

Isorhapontigenin exerts its diverse pharmacological effects through modulation of multiple signaling pathways. Computational and network pharmacology analyses suggest it acts via many immune system and cancer pathways [1].

G cluster_paths Key Modulated Pathways cluster_outcomes Biological Outcomes ISO Isorhapontigenin (ISO) AntiInflammatory Anti-inflammatory Effects ISO->AntiInflammatory Apoptosis Induces Cancer Cell Apoptosis ISO->Apoptosis Metabolic Metabolic Regulation ISO->Metabolic COX1 COX-1 Inhibition (Docking score: -8.2 for 6Y3C) AntiInflammatory->COX1 InflammatoryPathways Suppression of Key Inflammatory Pathways AntiInflammatory->InflammatoryPathways ApoptosisPathways Pro-apoptotic Pathway Activation Apoptosis->ApoptosisPathways AMPK AMPK Pathway Activation Metabolic->AMPK Cardio Cardioprotection COX1->Cardio Arachidonic Reduces Arachidonic Acid InflammatoryPathways->Arachidonic Neuro Neuroprotection InflammatoryPathways->Neuro CancerTherapy Potential Cancer Therapy ApoptosisPathways->CancerTherapy GlucoseMetabolism Improved Glucose Metabolism AMPK->GlucoseMetabolism Arachidonic->Cardio

Diagram Title: Proposed Signaling Pathways of Isorhapontigenin

The diagram above summarizes the multi-target mechanism of action of isorhapontigenin. Molecular docking studies have shown that isorhapontigenin has a high affinity for human COX-1 receptor proteins (docking scores of -8.2 and -8.4), underscoring its potential as a potent anti-inflammatory agent [1]. Furthermore, metabolomic investigations in rats have revealed that one-week administration of isorhapontigenin significantly reduces plasma levels of arachidonic acid (a precursor to pro-inflammatory mediators) and cholesterol, while also impacting pathways related to glucose metabolism [2].

Conclusion

The UPLC-QqQ-MS/MS platform provides a robust, sensitive, and specific solution for analyzing isorhapontigenin in complex biological samples. The methodologies outlined here enable reliable quantification for pharmacokinetic and metabolomic studies. The compelling pre-clinical data on isorhapontigenin—highlighting its diverse health-promoting activities and, crucially, its favorable pharmacokinetic profile over resveratrol—strongly supports its continued investigation as a promising nutraceutical or therapeutic agent.

References

isorhapontin stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

Stock Solution Preparation

The following protocol is adapted from supplier recommendations for preparing a standard 100 mg/mL stock solution in DMSO [1].

  • Calculation: Determine the mass of Isorhapontin needed. To prepare 1 mL of a 100 mg/mL solution, weigh 100 mg of this compound.
  • Weighing: Accurately weigh the calculated mass of this compound powder using an analytical balance.
  • Dissolution: Transfer the powder to a volumetric vial. Add the appropriate volume of anhydrous DMSO to achieve the final concentration (e.g., 1 mL for a 100 mg/mL solution).
  • Mixing: Cap the vial tightly and mix thoroughly. To aid dissolution, you can:
    • Warm the tube at 37°C.
    • Shake it in an ultrasonic bath for a short period [2].
  • Aliquoting and Storage:
    • For immediate use, the solution can be stored at -20°C for approximately one month.
    • For long-term storage, aliquot the solution and store it at -80°C, where it can be kept for up to 6 months.
    • Avoid repeated freeze-thaw cycles to prevent product inactivation [1].

The table below provides a dilution guide for various target concentrations from a 100 mg/mL stock solution.

Target Concentration Volume of Stock Solution (from 100 mg/mL) Volume of Solvent Total Volume
5 mM 11.9 µL 988.1 µL 1000 µL
10 mM 23.8 µL 976.2 µL 1000 µL
50 mM 118.9 µL 881.1 µL 1000 µL

> Note: The information in this guide is intended for research purposes only. It is not for drug, household, or other uses. Please refer to the Material Safety Data Sheet (MSDS) for safe handling practices.

Experimental Workflow and Antifungal Context

The following diagram outlines the general workflow for preparing and using an this compound stock solution, leading to its potential application in antifungal assays.

G Start Weigh this compound Powder Step1 Dissolve in DMSO (100 mg/mL) Start->Step1 Step2 Mix (Vortex/Sonicate) Step1->Step2 Step3 Aliquot for Storage Step2->Step3 Step4 Store at -80°C Step3->Step4 Step5 Thaw Aliquot for Use Step4->Step5 Step6 Dilute to Working Concentration Step5->Step6 Step7 Apply to Fungal Model (e.g., Trichoderma spp.) Step6->Step7 Result Measure Inhibition of Cellulolytic Enzymes (CBH I, Endoglucanase I) Step7->Result

This compound is known to function as an antifungal agent by inhibiting key fungal enzymes. It targets cellobiohydrolase I (CBH I) with a reported Ki of 57.2 µM and also inhibits the activity of endoglucanase I in Trichoderma species [1]. Research on Norway spruce has shown that this compound and related stilbenes are part of the plant's inducible defense system; fungal inoculation increases stilbene synthase gene expression and tetrahydroxystilbene production, with extracts from stilbene-producing lines demonstrating significant fungal growth inhibition [3].

Key Practical Considerations

  • Solubility Note: While highly soluble in DMSO, this compound is only slightly soluble in acetone [2] [4]. DMSO is the recommended solvent for creating concentrated stock solutions.
  • Handling Precautions: When opening the vial, allow it to sit at room temperature for at least an hour to prevent condensation and water absorption, as the compound can be hygroscopic [2] [4]. Always use aseptic techniques to maintain solution integrity.
  • Experimental Design: When planning antifungal experiments, consider using the Ki value (57.2 µM) as a starting point for determining your working concentrations [1].

References

Isorhapontin: An Overview and Its Antifungal Potential

Author: Smolecule Technical Support Team. Date: February 2026

Isorhapontin is a stilbenoid compound, specifically the glucoside of isorhapontigenin, found in various spruce species (Picea spp.) such as Norway spruce (Picea abies), Sitka spruce (Picea sitchensis), and white spruce (Picea glauca) [1] [2]. Stilbenoids are phenolic compounds known for their role in plant defense mechanisms [1].

Research indicates that this compound and related stilbenes are part of the inducible defense system in spruce. Fungal inoculation has been shown to increase the production of these compounds, and extracts from spruce trees engineered to overexpress stilbene biosynthesis pathways demonstrate significant antifungal activity [1]. The compound exhibits a specific mechanism of action by inhibiting key fungal enzymes, as detailed in the table below.

Table 1: Documented Antifungal Targets of this compound

Target Enzyme Organism Inhibitory Constant (Ki) Biological Consequence
Cellobiohydrolase I (CBH I) [3] Trichoderma 57.2 µM [3] Disruption of cellulose degradation, impairing fungal growth on plant cell walls.
Endoglucanase I [3] Trichoderma Not specified (Activity confirmed) [3] Synergistic disruption of cellulose degradation.

Protocol 1: In Vitro Antifungal Screening & Enzyme Assay

This protocol outlines a method for evaluating the direct antifungal and enzymatic inhibitory activity of this compound, adapted from general antifungal testing principles [3] [4].

Principle

This assay determines the minimum inhibitory concentration (MIC) of this compound against target fungi and evaluates its specific action on fungal cellulolytic enzymes, which is one of its known mechanisms [3].

Materials and Reagents
  • Test Compound: this compound (e.g., CAS 32727-29-0) [3]. Prepare a stock solution in DMSO or a biocompatible solvent like Tween 80 (e.g., 0.25%) [5].
  • Microorganism: Target fungal strain (e.g., Trichoderma spp. for enzyme assays or other pathogenic fungi).
  • Media: Potato Dextrose Agar (PDA) or appropriate broth [5].
  • Buffers: Suitable buffer for enzyme activity assays (e.g., citrate buffer for cellulases).
Experimental Workflow

The following diagram illustrates the key steps for conducting the in vitro antifungal screening.

Start Prepare this compound Stock Solution A Dilute to working concentrations Start->A B Inoculate with fungal culture A->B C Incubate under suitable conditions B->C D Measure fungal growth (MIC) C->D E Assay enzyme activity (Cellobiohydrolase/Endoglucanase) C->E End Analyze Data D->End E->End

Procedure
  • Broth Microdilution for MIC: Serially dilute this compound in a 96-well plate containing broth. Include a growth control (no compound) and a sterility control (no fungus) [4]. Inoculate each well with a standardized fungal spore suspension. After incubation (e.g., 72 hours at 28°C), the MIC is defined as the lowest concentration that visually inhibits >90% of fungal growth compared to the control [4].
  • Enzyme Inhibition Assay: Incubate the target enzyme (e.g., Cellobiohydrolase I) with varying concentrations of this compound and its substrate. Measure the initial reaction rates to determine the Ki value, which is the inhibitory constant [3].

Protocol 2: In Planta Antifungal Efficacy Assay in a Model System

This protocol evaluates the efficacy of this compound in a whole-plant system, providing biologically relevant data on its ability to protect against fungal infection. It is adapted from a peer-reviewed method for screening antifungals against Rhizoctonia solani in rice [5].

Principle

The protocol uses a reliable inoculation method to infect plant tissue with a pathogen and then applies this compound to assess its protective or curative effect by monitoring lesion development [5].

Materials and Reagents
  • Plant Material: Tillering-stage seedlings of a susceptible host plant (e.g., rice cultivar) [5].
  • Pathogen: Virulent strain of a pathogenic fungus (e.g., Rhizoctonia solani) [5].
  • Test Formulation: this compound formulated in 0.25% Tween 80 or a similar emulsifier [5].
  • Controls: Negative control (0.25% Tween 80), positive control (commercial fungicide like Propiconazole) [5].
Experimental Workflow

The key steps for the in planta assay are summarized below.

P1 Grow pathogen on PDA P3 Artificial inoculation with fungal sclerotia P1->P3 P2 Prepare rice seedlings P2->P3 P4 Apply this compound treatment P3->P4 P5 Maintain high humidity P4->P5 P6 Monitor and quantify lesion development P5->P6 P7 Statistical analysis P6->P7

Procedure
  • Pathogen and Plant Preparation: Culture the fungus on PDA plates. Grow rice seedlings to the tillering stage [5].
  • Inoculation and Treatment: Place a freshly prepared fungal sclerotium at the internodal region of the seedling. Apply the this compound formulation (e.g., by spraying) to the infected area after inoculation to simulate a curative application [5].
  • Disease Assessment: Maintain high humidity to promote infection. Over time, measure lesion length or area on the sheath. Compare the data from this compound-treated plants to the controls to determine treatment efficacy [5].

Data Analysis & Application Notes

  • Quantitative Analysis: For the in planta assay, lesion measurements should be subjected to statistical analysis (e.g., ANOVA followed by Tukey's HSD test) to confirm the significance of the results [5].
  • Mechanism of Action Profiling: If this compound shows activity against fungi not primarily dependent on cellulases, its mechanism can be further investigated using sophisticated profiling. For example, the protocol combining MIC testing with GC-MS analysis of ergosterol biosynthesis intermediates can determine if it also targets fungal membrane integrity [4].
  • Natural Product Workflow: The discovery and testing of this compound fit into a larger workflow for bioactive compounds from plants, often involving extraction, chromatography-based purification, and subsequent bioactivity screening [6] [7].

References

Comprehensive Application Notes and Protocols: Antimicrobial Testing of Isorhapontigenin against Staphylococcus aureus

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Isorhapontigenin (ISO), a natural methoxylated derivative of resveratrol found in grapes and various Chinese herbs, has recently emerged as a promising candidate for antimicrobial therapeutic development. Unlike traditional antibiotics that directly kill bacteria, ISO exhibits remarkable anti-virulence properties by specifically targeting key regulatory pathways in pathogenic bacteria without exerting strong selective pressure that drives resistance development. This approach represents a novel strategic paradigm in antimicrobial therapy, particularly relevant in an era of increasing multidrug-resistant bacterial infections. Research has demonstrated that ISO possesses favorable pharmacokinetic properties with approximately 2-3 times greater oral bioavailability compared to its parent compound resveratrol, enhancing its therapeutic potential [1]. The compound has shown particular efficacy against Staphylococcus aureus, a Gram-positive pathogen responsible for a wide spectrum of infections ranging from mild skin conditions to life-threatening diseases such as endocarditis, pneumonia, and sepsis [2]. These Application Notes provide detailed methodologies and experimental protocols for evaluating the antimicrobial and anti-virulence activities of ISO, enabling researchers to reliably assess its potential as a novel anti-infective agent.

Quantitative Data Summary

Antimicrobial Activity and Anti-Virulence Effects

Table 1: Antimicrobial Activity Profile of Isorhapontigenin and Related Stilbenes

Compound MIC against S. aureus Hemolysis Inhibition Key Molecular Targets Cytotoxicity (CC50)
Isorhapontigenin >128 µg/mL (495.6 µM) [2] Significant reduction at 25-100 µM [2] MgrA global regulator [2] >100 µM (BEAS-2B & L-02 cells) [2]
Pinosylvin 10-50 µg/mL (varies by strain) [3] [4] Not tested Cell membrane disruption [3] Not tested
Resveratrol ~100 µg/mL (approx.) [4] Moderate reduction α-hemolysin (Hla) [2] Not tested

Table 2: In Vivo Efficacy and Pharmacokinetic Parameters of Isorhapontigenin

Parameter Value Experimental Conditions
Skin Abscess Reduction Significant area reduction [2] Mouse model, ISO treatment
Pneumonia Survival Significant improvement [2] Mouse model, ISO treatment
Oral Bioavailability ~2-3 times higher than resveratrol [1] Rat model, 100-200 μmol/kg
Plasma Half-Life ~2 hours [5] Mouse model, LC-MS/MS detection
Linear Dose Response AUC(0-t), AUC(0-∞), Cmax proportional to dosage [5] 40-160 mg/kg oral administration in mice

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Principle: The MIC assay determines the lowest concentration of ISO that visibly inhibits bacterial growth, following the standard Clinical and Laboratory Standards Institute (CLSI) guidelines [2].

Materials:

  • Isorhapontigenin (≥99.82% purity, MedChemExpress cat. no: HY-N2593)
  • Mueller-Hinton (MH) broth
  • 96-well microtiter plates
  • S. aureus strains (reference and clinical isolates)
  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Prepare a stock solution of ISO in DMSO at 20 mg/mL, with final DMSO concentration not exceeding 0.1% in any test well.
  • Perform two-fold serial dilutions of ISO in MH broth across the 96-well plate, covering a concentration range of 1-500 µM.
  • Adjust overnight S. aureus cultures to approximately 1.5 × 10^6 CFU/mL in MH broth.
  • Inoculate each well with the bacterial suspension.
  • Include growth control (bacteria without compound) and sterility control (broth only) wells.
  • Incubate plates at 37°C for 24 hours.
  • The MIC is identified as the lowest concentration of ISO at which no visible bacterial growth occurs [2].

Note: ISO typically demonstrates MIC values exceeding 128 µg/mL (495.6 µM) against S. aureus, indicating its non-bactericidal mechanism of action [2].

Anti-Virulence Activity Assessment
3.2.1 Hemolytic Activity Inhibition Assay

Principle: This assay measures ISO's ability to inhibit S. aureus α-hemolysin (Hla)-mediated lysis of red blood cells, quantifying its anti-virulence effect [2].

Materials:

  • Defibrinated rabbit red blood cells (RBCs)
  • S. aureus cultures grown with/without ISO
  • Phosphate-buffered saline (PBS)
  • Centrifuge capable of 4,000 × g

Procedure:

  • Culture S. aureus in tryptic soy broth (TSB) with sub-inhibitory concentrations of ISO (1-100 µM) for 24 hours.
  • Centrifuge cultures at 8,000 rpm for 5 minutes to obtain cell-free supernatants.
  • Dilute supernatants in PBS containing 5% RBCs.
  • Incubate mixtures at 37°C for 1 hour.
  • Centrifuge at 4,000 × g for 5 minutes.
  • Measure absorbance of supernatants at 600 nm.
  • Calculate percent hemolysis compared to positive control (100% hemolysis with Triton X-100) and negative control (0% hemolysis with PBS) [2].
3.2.2 MgrA-DNA Binding Interference Assay

Principle: Electrophoretic Mobility Shift Assay (EMSA) assesses ISO's ability to disrupt MgrA binding to target gene promoters [2].

Materials:

  • Purified MgrA protein
  • Fluorescently labeled hla promoter DNA fragment
  • Non-denaturing polyacrylamide gel
  • Electrophoresis system

Procedure:

  • Incubate purified MgrA protein with ISO (0-100 µM) for 15 minutes at room temperature.
  • Add labeled hla promoter DNA fragment and continue incubation for 30 minutes.
  • Run protein-DNA complexes on non-denaturing polyacrylamide gel.
  • Visualize DNA binding using appropriate detection method.
  • ISO demonstrates dose-dependent inhibition of MgrA binding to the hla promoter [2].
Cytotoxicity and In Vivo Safety Assessment

Principle: These assays evaluate ISO's safety profile using mammalian cell lines and animal models [2].

Materials:

  • BEAS-2B (human bronchial epithelial cells) and L-02 (human liver cells)
  • RAW264.7 murine macrophages
  • MTT cell proliferation assay kit
  • Galleria mellonella larvae

Procedure for Cytotoxicity:

  • Seed cells in 96-well plates at 5 × 10^3 cells/well.
  • Expose to ISO concentrations (0-100 µM) for 24 hours.
  • Add MTT reagent and incubate for 4 hours.
  • Measure optical density at 600 nm.
  • Calculate cell viability relative to untreated controls [2].

Procedure for In Vivo Toxicity:

  • Administer ISO (5-20 mg/kg) to Galleria mellonella larvae.
  • Monitor survival rates over 5 days.
  • Record mortality at 12-hour intervals [2].

Pathway Diagrams and Experimental Workflows

Mechanism of Anti-Virulence Action Against S. aureus

Mechanism of Isorhapontigenin Anti-Virulence Action cluster_molecular Molecular Level ISO Isorhapontigenin Administration MgrA MgrA Global Regulator ISO->MgrA Direct Interaction Confirmed by TSA DNA_binding Inhibits DNA Binding To Promoter Regions MgrA->DNA_binding Direct Binding Hla_down Downregulation of α-Hemolysin (hla) DNA_binding->Hla_down Disrupted Regulation Spa_up Upregulation of Protein A (spa) DNA_binding->Spa_up Altered Expression Reduced_virulence Reduced Virulence and Pathogenesis Hla_down->Reduced_virulence Reduced Cytotoxicity & Hemolysis Spa_up->Reduced_virulence Altered Immune Evasion

Comprehensive Testing Workflow

Comprehensive Antimicrobial Testing Workflow Compound_prep Compound Preparation & Standardization MIC_assay MIC Determination Broth Microdilution Compound_prep->MIC_assay Quality Verified Stock Solutions Anti_virulence Anti-Virulence Assays Hemolysis & Cytotoxicity MIC_assay->Anti_virulence Sub-MIC Concentrations for Virulence Testing Mechanism Mechanistic Studies EMSA & TSA Anti_virulence->Mechanism Activity Confirmed Proceed to Mechanism In_vitro_safety In Vitro Safety Cytotoxicity Testing Mechanism->In_vitro_safety Mechanism Elucidated In_vivo_efficacy In Vivo Efficacy Abscess & Pneumonia Models In_vitro_safety->In_vivo_efficacy Safe Concentration Established PK_studies Pharmacokinetic Analysis In_vitro_safety->PK_studies For Dosing Optimization PK_studies->In_vivo_efficacy Bioavailability Confirmed

Therapeutic Potential and Applications

The unique anti-virulence mechanism of ISO positions it as a promising therapeutic candidate, particularly for infections caused by methicillin-resistant Staphylococcus aureus (MRSA) where conventional antibiotics face increasing limitations. By specifically targeting the MgrA global regulator without exerting bactericidal pressure, ISO offers a strategic approach to combat resistance development while effectively mitigating pathogenicity [2]. The demonstrated efficacy of ISO in both skin abscess and murine pneumonia models, coupled with its significant survival benefits, underscores its translational potential for treating diverse S. aureus infections [2].

The favorable pharmacokinetic profile of ISO, characterized by rapid absorption, dose-linear exposure, and superior oral bioavailability compared to resveratrol, further enhances its therapeutic applicability [5] [1]. Additionally, the established safety profile of ISO in both cellular and Galleria mellonella models supports its potential for further development [2]. Future research directions should focus on formulation optimization to enhance stability and delivery, comprehensive toxicological assessments in mammalian models, and exploration of synergistic combinations with conventional antibiotics to broaden therapeutic applications and maximize clinical efficacy.

Conclusion

Isorhapontigenin represents an innovative approach to antimicrobial therapy through its targeted anti-virulence mechanism rather than direct bacterial killing. The detailed methodologies outlined in these Application Notes provide researchers with comprehensive tools to evaluate ISO's antimicrobial properties, mechanism of action, and therapeutic potential. The robust experimental protocols for assessing anti-virulence activity, particularly against S. aureus, coupled with the compound's favorable pharmacokinetics and safety profile, position ISO as a promising candidate for further development as a novel therapeutic agent against challenging bacterial infections. As antibiotic resistance continues to escalate globally, alternative approaches like ISO that disrupt virulence pathways offer promising avenues for next-generation anti-infective development.

References

Application Note: Isorhapontin as a Specific Inhibitor of Fungal Cellulases

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Isorhapontin is a naturally occurring stilbene glucoside found in the bark of Picea glehnii and other plant species [1]. This application note details its identified role as a specific inhibitor of key cellulase enzymes produced by the fungus Trichoderma reesei, a common source of industrial cellulolytic mixtures [1] [2] [3]. Understanding its mechanism and application is valuable for research in fungal biology, enzyme kinetics, and the development of natural antifungal strategies.

Key Findings and Quantitative Data

The inhibitory profile of this compound is notable for its specificity. The core findings from the literature are summarized in the following tables.

Table 1: Kinetic Parameters of this compound Inhibition on Trichoderma Cellobiohydrolase I (CBH I)

Parameter Value Experimental Conditions / Notes
Inhibition Constant (Ki) 57.2 µM Inhibitor concentration < 125 µM [1].
Inhibition Constant (Ki') 33.3 µM Inhibitor concentration < 125 µM [1].
Inhibition Type Mixed (noncompetitive & uncompetitive) Observed for hydrolysis of soluble cellooligosaccharides [1].

Table 2: Inhibitory Specificity of this compound Across Trichoderma Cellulases

Enzyme Inhibition Effect Substrate Tested
Cellobiohydrolase I (CBH I) Strong inhibition Bacterial microcrystalline cellulose & celloheptaitol [1]
CBH I Core Domain Strong inhibition (similar to full enzyme) Celloheptaitol [1]
Endoglucanase I Inhibition observed Celloheptaitol [1]
Endoglucanase II & III Almost no effect Not specified [1]
Aglycone (Isorhapontigenin) Almost no inhibition Various (demonstrates glucoside importance) [1]
Experimental Protocols

Below is a generalized protocol based on the methods cited in the research, which you can adapt for in vitro verification of this compound's effects.

Protocol 1: Assessing Cellulase Inhibition Using Soluble Cellooligosaccharide Substrates

Workflow Diagram: Cellulase Inhibition Assay

The following diagram illustrates the key stages of the experimental protocol for assessing cellulase inhibition.

G cluster_prep Reaction Mixture Details cluster_measure Measurement Options cluster_analyze Analysis Outputs Start Start Experiment Prep 1. Reaction Mixture Preparation Start->Prep Incubate 2. Pre-incubation Prep->Incubate P1 Enzyme (CBH I) in suitable buffer P2 This compound (e.g., <125 µM) or control solvent P3 Pre-incubate together for ~10 min Initiate 3. Reaction Initiation Incubate->Initiate Stop 4. Reaction Termination Initiate->Stop Measure 5. Product Measurement Stop->Measure Analyze 6. Data Analysis Measure->Analyze M1 Reducing sugar assays (e.g., DNS method) A1 Calculate reaction velocities and % inhibition A2 Determine IC₅₀ and Ki values

1. Reaction Mixture Preparation:

  • Prepare a solution of purified Trichoderma CBH I or Endoglucanase I in an appropriate buffer (e.g., sodium acetate buffer, pH 5.0).
  • Prepare a stock solution of this compound in a compatible solvent like DMSO, with a final DMSO concentration not exceeding 1% (v/v) in all assays.
  • In a reaction tube, mix the enzyme solution with this compound to the desired final concentration (e.g., 0-125 µM). Include a control with solvent alone.

2. Pre-incubation:

  • Pre-incubate the enzyme-inhibitor mixture for a fixed time (e.g., 10 minutes) at the assay temperature (e.g., 30°C or 37°C) to allow for enzyme-inhibitor interaction [1].

3. Reaction Initiation:

  • Start the enzymatic reaction by adding the substrate, such as celloheptaitol, to a defined concentration.

4. Reaction Termination:

  • After a suitable incubation period (e.g., 10-30 minutes), stop the reaction by adding a stop solution, which could be an alkaline solution or by heating the mixture.

5. Product Measurement:

  • Quantify the amount of reducing sugars released using a standard method like the DNS (3,5-dinitrosalicylic acid) assay [1].
  • Compare the product formed in the inhibitor-containing reactions to the control reaction.

6. Data Analysis:

  • Calculate reaction velocities and percentage inhibition.
  • For kinetic analysis (Ki determination), perform the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or nonlinear regression plots [1].
Mechanism of Action

The experimental evidence suggests a specific mechanism for this compound's action, which is visualized in the following pathway diagram.

Pathway Diagram: Proposed Inhibition Mechanism

G Inhibitor This compound CoreDomain Binds to CBH I Core Domain Inhibitor->CoreDomain StructuralReq Essential Structural Features Inhibitor->StructuralReq Effect Inhibits Hydrolytic Activity CoreDomain->Effect S1 Stilbene Structure S2 β-glucosidic Linkage S3 Aglycone (Isorhapontigenin) is NOT inhibitory

  • Molecular Interaction: this compound inhibits CBH I by interacting directly with its core catalytic domain, as the inhibitory effect persists even when the isolated core domain is tested [1]. This interaction is characterized as a mixed-type inhibition, suggesting the inhibitor can bind to both the free enzyme and the enzyme-substrate complex, potentially obstructing the cellulose chain's progression through the enzyme's tunnel [1].
  • Structural Requirements: The inhibitory activity is highly dependent on the intact stilbene glucoside structure. The aglycone form, isorhapontigenin, which lacks the glucose moiety, shows almost no inhibitory effect. This underscores that both the stilbene backbone and the β-glucosidic side chain are essential for effective binding and inhibition [1].
Research Applications
  • Enzyme Kinetic Studies: As a specific inhibitor for CBH I and EG I, this compound is a valuable tool for dissecting the individual contributions of different cellulolytic enzymes in complex mixtures [1].
  • Antifungal Agent Development: Given that cellulases are crucial for fungal invasion of plant cell walls, this compound's inhibition of these enzymes supports its role as a natural phytoalexin, providing a foundation for developing novel natural antifungal agents [1] [3].
  • Model for Inhibitor Design: The structure-activity relationship (the necessity of the glucoside moiety) provides a template for the synthetic design of more potent and specific glycoside-based enzyme inhibitors [1].

References

isorhapontin cell culture concentration

Author: Smolecule Technical Support Team. Date: February 2026

Isorhapontigenin Application Notes

Isorhapontigenin (ISO) is a natural stilbene derivative found in plants like Gnetum cleistostachyum and Picea mariana (Black Spruce) [1] [2]. It exhibits antioxidant, anti-inflammatory, and anti-cancer properties, making it a compound of interest for therapeutic development [2] [3]. The provided data serves as a reference for employing ISO in your in vitro studies.

Quantitative Data Summary for Isorhapontigenin in Cell Culture

The effective concentration of ISO varies with cell type, treatment duration, and assay endpoint. The tables below summarize key experimental data.

Table 1: Anti-Cancer Efficacy of Isorhapontigenin in Human Bladder Cancer T24 Cells [2]

Assay Endpoint ISO Concentration Treatment Duration Key Results (vs. Control)
Cell Viability (MTS Assay) 5 - 60 µM 24 hours Gradual decrease from 92.6% (5 µM) to 40.1% (60 µM)
Cell Migration (Wound Healing) 10, 20, 40 µM 24 hours 82.4%, 68.6%, and 54.4% wound closure, respectively
Cell Migration (Transwell) 10, 20 µM Not specified Reduced to 58.8% and 42.7%, respectively
Cell Invasion (Transwell) 10, 20 µM Not specified Reduced to 43.9% and 32.1%, respectively
Transcriptome Analysis 20 µM 24 hours 1047 differentially expressed genes (DEGs) identified

Table 2: Anti-Inflammatory and Antioxidant Effects of Isorhapontigenin [3]

Cell Line / Model Inducing Agent ISO Concentration Key Findings
RAW264.7 (mouse macrophage) Lipopolysaccharide (LPS) 10, 20, 40 µM Inhibited IL-1β, IL-6, TNF-α, iNOS, COX-2, and ROS production
RAW264.7 & Mouse ALI model LPS 10, 20, 40 µM Enhanced Nrf2 nuclear translocation; effects reversed by Nrf2 inhibitor ML385

Experimental Protocols

You can adapt the following detailed methodologies for your experiments with ISO.

Protocol 1: Assessing Anti-Cancer Efficacy (Viability, Migration & Invasion)

This protocol is adapted from studies on human bladder cancer T24 cells [2].

  • Cell Seeding and Pre-incubation: Plate T24 cells in appropriate multi-well plates and allow them to adhere overnight in a standard culture incubator (37°C, 5% CO₂).
  • ISO Treatment Preparation: Prepare a stock solution of ISO in DMSO. Dilute the stock in cell culture medium to achieve the desired working concentrations (e.g., 5, 10, 20, 40, 60 µM). Include a vehicle control with an equivalent concentration of DMSO.
  • Application of Treatment: Remove the culture medium from the cells and replace it with the ISO-containing or control medium.
  • Assay Execution:
    • Cell Viability (MTS Assay): After 24 hours of ISO exposure, add MTS reagent directly to the culture wells. Incubate for 1-4 hours and measure the absorbance at 490 nm using a plate reader. Viability is calculated as a percentage of the vehicle control.
    • Cell Migration (Scratch Wound Healing): Create a scratch in a confluent cell monolayer. Wash away dislodged cells and add medium with ISO. Capture images at 0 hours and 24 hours. Quantify the percentage of wound closure.
    • Cell Migration & Invasion (Transwell)
      • Migration: Seed cells in the upper chamber of a transwell insert with a porous membrane. Place ISO-containing medium in the lower chamber. After incubation, fix, stain cells that migrated to the lower side, and count them.
      • Invasion: Coat the upper chamber membrane with Matrigel before seeding cells to simulate extracellular matrix. The remaining steps are identical to the migration assay.
Protocol 2: Evaluating Anti-Inflammatory and Antioxidant Effects

This protocol is based on studies using LPS-induced models in RAW264.7 macrophages [3].

  • Cell Seeding: Plate RAW264.7 cells and allow them to adhere.
  • Pre-treatment with ISO: Replace the medium with one containing ISO (e.g., 10, 20, 40 µM) or vehicle control. Pre-treat the cells for a specified period (e.g., 1-2 hours).
  • Inflammation Induction: Add Lipopolysaccharides (LPS) to the culture medium to induce an inflammatory response. Co-incubate with ISO for the desired duration (e.g., 6-24 hours).
  • Sample Collection and Analysis:
    • Cytokine Measurement: Collect cell culture supernatant. Use ELISA kits to quantify the concentrations of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.
    • Protein Analysis: Lyse the cells to extract protein. Perform Western blotting to analyze the degradation of IκBα and phosphorylation of NF-κB p65. To assess Nrf2 activation, analyze nuclear and cytoplasmic fractions for Nrf2 translocation.
    • ROS Measurement: Use a fluorescent ROS probe (e.g., DCFH-DA). Incubate treated cells with the probe, then measure fluorescence intensity.

Isorhapontigenin Signaling Mechanisms

The diagrams below, generated using Graphviz, illustrate the primary signaling pathways modulated by ISO based on current research.

Diagram 1: Anti-Cancer Mechanisms in Bladder Cancer

This diagram summarizes the key mechanisms by which ISO inhibits bladder cancer progression, leading to suppressed cell survival, migration, and invasion [2].

ISO_Cancer_Mechanisms cluster_transcriptome Transcriptome Alterations ISO ISO DEGs 1047 Differentially Expressed Genes ISO->DEGs Downreg Downreg DEGs->Downreg 596 Down Upreg Upreg DEGs->Upreg 451 Up Metabolism Rewires Cancer Metabolism • Inhibits HIF1α & Glycolysis Downreg->Metabolism Inhibits ActinCytoskeleton Alters Actin Cytoskeleton & Tumor Microenvironment Downreg->ActinCytoskeleton Alters Phenotype Suppressed Cancer Phenotype • Reduced Viability • Inhibited Migration & Invasion Metabolism->Phenotype ActinCytoskeleton->Phenotype

Diagram 2: Anti-Inflammatory & Antioxidant Mechanisms

This diagram shows how ISO alleviates inflammation and oxidative stress primarily through the activation of the Nrf2 signaling pathway [3].

ISO_AntiInflammation cluster_nfkb NF-κB Pathway (Inflammation) cluster_nrf2 Nrf2 Pathway (Antioxidant) ISO ISO NFkB_Activation IκB Degradation & NF-κB p65 Phosphorylation ISO->NFkB_Activation Inhibits Nrf2_Activation Enhanced Nrf2 Nuclear Translocation ISO->Nrf2_Activation Activates LPS LPS (Stimulus) LPS->NFkB_Activation CytokineProduction Production of IL-1β, IL-6, TNF-α NFkB_Activation->CytokineProduction ProtectiveEffect Protective Outcome Reduced Inflammation & Oxidative Stress CytokineProduction->ProtectiveEffect AntioxidantGenes Antioxidant Gene Expression Nrf2_Activation->AntioxidantGenes Activates ROS_Reduction Reduction in ROS Production AntioxidantGenes->ROS_Reduction ROS_Reduction->ProtectiveEffect

Conclusion

Isorhapontigenin is a versatile natural compound with documented efficacy in cell culture models for cancer and inflammatory diseases. The provided data, protocols, and pathway models offer a foundational framework for incorporating ISO into your research. Researchers are encouraged to conduct preliminary dose-response studies for their specific cell systems.

References

Experimental Protocols for Isorhapontin Administration

Author: Smolecule Technical Support Team. Date: February 2026

Here are detailed methodologies for administering Isorhapontin in vivo, based on established pharmacokinetic studies in rodent models.

Animal Model and Formulation
  • Animal Model: Sprague-Dawley rats (male, 300-350 g) [1].
  • Formulation for Intravenous (IV) Injection: this compound is dissolved in 0.3 M (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD). To enhance the compound's stability, L-ascorbic acid is added to a final concentration of 0.1 mg/mL. The typical concentration of ISO in this formulation is 5 mg/mL [1].
  • Formulation for Oral (PO) Administration: this compound is suspended in a 0.3% carboxymethylcellulose (CMC) sodium salt vehicle. The same concentration of L-ascorbic acid (0.1 mg/mL) is added for stability. The concentration of ISO in the oral formulation is typically 13.3 mg/mL [1].

> Important Note: Due to the light-sensitive nature of stilbene compounds, all procedures, from formulation to dosing and sample collection, must be carried out under dimly lit conditions to prevent photo-isomerization [1].

Dosing and Sample Collection Protocol

The table below outlines a standard protocol for a single-dose pharmacokinetic study, which can be adapted for efficacy models [1].

Step Procedure Details & Parameters
1. Pre-dose Implant catheter in the jugular vein Allows for intravenous dosing and serial blood collection. Flush with heparin-saline (10 I.U./mL) after surgery and each collection to prevent clotting [1].

| 2. Dosing | IV Group: Single bolus injection via jugular catheter. PO Group: Single oral administration via gavage. | IV Dose: 90 μmol/kg (approx. 23.2 mg/kg). PO Dose: 100 or 200 μmol/kg (approx. 25.8 or 51.6 mg/kg) [1]. | | 3. Blood Collection | Serial collection via jugular catheter at specified time points. | Time Points: Pre-dose, 5, 15, 30, 60, 90, 120, 180, 240, 300, 420, 540, and 720 minutes post-dose [1]. | | 4. Sample Processing | Centrifuge blood samples to collect plasma. | Plasma should be stored at -80°C prior to analysis by LC-MS/MS [1]. |

For studies involving long-term administration to model chronic diseases, a dose of 200 μmol/kg/day administered orally for one week has been used successfully without altering the major pharmacokinetic parameters [1].

Pharmacokinetic and Analytical Data

Consolidated data from pharmacokinetic studies provide critical insights for experimental design.

Table 1: Key Pharmacokinetic Parameters of this compound in Rats
Parameter Intravenous (90 μmol/kg) Oral (100 μmol/kg) Oral (200 μmol/kg)
Clearance (CL) Fairly rapid [1] - -
Mean Residence Time (MRT) Short [1] Long residence in systemic circulation [1] -
Max Plasma Concentration (C~max~/Dose) - Lower Higher
Plasma Exposure (AUC/Dose) - Lower Higher
Oral Bioavailability (F) - Lower Higher (approx. 2-3x greater than resveratrol) [1]
Analytical Method: LC-MS/MS for Plasma Analysis
  • Technique: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].
  • Internal Standard: Isotopically labeled resveratrol-¹³C₆ is used for quantification [1].
  • Key Advantage: This targeted approach allows for sensitive and specific measurement of this compound concentration in plasma samples over a time course to generate pharmacokinetic profiles [1].

Proposed Mechanisms of Action

This compound exerts its therapeutic effects through multi-target mechanisms, which can be visualized in the following pathway diagrams relevant to cancer and inflammation.

G cluster_cancer Anti-Cancer Mechanisms cluster_inflammation Anti-Inflammatory & Antioxidant Mechanisms ISO This compound (ISO) S1 EGFR-PI3K-Akt Pathway Inhibition ISO->S1 S2 NF-κB Signaling Inhibition ISO->S2 S3 Nrf2 Signaling Activation ISO->S3 C1 Cell Cycle Arrest C2 Promotion of Apoptosis C3 Inhibition of Metastasis S1->C1 S1->C2 S2->C2 I1 Suppression of Pro-inflammatory Cytokines S2->I1 I2 Antioxidant Effects S3->I2

Beyond the pathways above, this compound also demonstrates epigenetic modulation through microRNA regulation, highlighting its versatile, multi-target action [2].

Experimental Workflow for In Vivo Study

This workflow outlines the key stages of a comprehensive in vivo investigation of this compound.

G S1 Study Design & Formulation A1 Define dose, route, and vehicle (e.g., CMC) S2 Animal Dosing & Monitoring A2 Administer ISO; Monitor animal health S2->A2 S3 Sample Collection & Biomarker Analysis A3 Collect plasma/tissues; LC-MS/MS for PK; ELISA for biomarkers S3->A3 S4 Data Analysis & Mechanistic Validation A4 Analyze PK parameters; Validate targets via Western Blot, etc. S4->A4 A1->S2 A2->S3 A3->S4

Key Considerations and Limitations

While the data is promising, you should be aware of certain limitations in current research:

  • Species and Model Specificity: The available high-quality pharmacokinetic data is primarily from rat studies. Efficacy and absorption may vary in other animal models or human disease states [1].
  • Long-Term Toxicology: Although one-week repeated dosing was well-tolerated in rats, comprehensive long-term toxicological studies are still needed to fully establish its safety profile [2].
  • Standardization of Efficacy Protocols: While PK protocols are established, detailed in vivo protocols for specific disease models (e.g., tumor inoculation, inflammatory challenge) referencing ISO are less common in the available literature and often need to be adapted from the general mechanisms.

I hope these detailed application notes provide a solid foundation for your work with this compound. Should you focus on a specific disease model, I can help search for more targeted methodological information.

References

Comprehensive Application Notes and Protocols for Isorhapontin Stability and Storage

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Isorhapontin (CAS No. 32727-29-0), a naturally occurring stilbene derivative and glycoside of isorhapontigenin, has garnered significant research interest due to its diverse biological activities including antifungal properties and inhibition of cellobiohydrolase I and endoglucanase I [1]. As a methoxylated resveratrol derivative present in grapes and Chinese herbs, this compound demonstrates various health-promoting activities with pharmacokinetic profiles superior to resveratrol, making it a promising candidate for nutraceutical and pharmaceutical development [2]. These application notes provide detailed protocols for the proper storage, stability assessment, and handling of this compound to ensure research reproducibility and compound integrity throughout experimental workflows.

Chemical and Physical Properties

Understanding the fundamental properties of this compound is essential for developing appropriate storage and handling protocols.

Table 1: Fundamental Properties of this compound

Property Value Conditions/Notes
CAS Number 32727-29-0 -
Molecular Formula C₂₁H₂₄O₉ -
Molecular Weight 420.41 g/mol -
Melting Point 193-194 °C Solvents: methanol, chloroform [1]
Boiling Point 721.1 ± 60.0 °C Predicted [1]
Density 1.498 ± 0.06 g/cm³ Predicted [1]
pKa 9.16 ± 0.10 Predicted [1]

Table 2: Solubility and Stability Characteristics

Parameter Characteristics
Solubility Slightly soluble in acetone and DMSO [1]
Physical Form Solid, color ranging from off-white to very dark orange [1]
Hygroscopicity Demonstrates hygroscopic properties [1]
Storage Temperature -20°C [1]
Light Sensitivity Light-sensitive (based on stilbene characteristics) [2]

Stability Storage Guidelines

Recommended Storage Conditions

Based on the chemical properties of this compound and general principles for stilbene compounds, the following storage conditions are recommended:

  • Temperature: -20°C for long-term storage [1]
  • Light Protection: Store in the dark due to the light-sensitive nature of stilbene compounds [2]
  • Container: Sealed, light-resistant container with desiccant to mitigate hygroscopicity [1]
  • Atmosphere: Inert atmosphere (nitrogen or argon) may be beneficial for oxidation-prone compounds
Rationale for Storage Conditions

The recommended storage conditions address several stability concerns inherent to this compound and similar stilbene compounds:

  • Thermal Stability: Storage at -20°C significantly reduces the rate of thermal degradation processes, preserving compound integrity during long-term storage [1].

  • Photostability: this compound contains conjugated systems characteristic of stilbenes that are susceptible to photoisomerization and photodegradation. One research group specifically noted that "all laboratory procedures were executed under dimly lit conditions to prevent photo-isomerization of stilbenes" when working with isorhapontigenin, the aglycone of this compound [2].

  • Moisture Protection: The hygroscopic nature of this compound necessitates protection from atmospheric moisture to prevent hydrolysis and physical changes [1].

Stability Study Protocols

Comprehensive Stability Testing Protocol

This protocol outlines a systematic approach to assess the stability of this compound under various environmental conditions, following ICH guidelines for stability testing [3] [4].

G Start Start Stability Study Conditions Define Storage Conditions Start->Conditions LongTerm Long-Term Storage 25°C ± 2°C / 60% RH ± 5% RH Conditions->LongTerm Accelerated Accelerated Storage 40°C ± 2°C / 75% RH ± 5% RH Conditions->Accelerated Intermediate Intermediate Storage 30°C ± 2°C / 65% RH ± 5% RH Conditions->Intermediate TimePoints Establish Testing Time Points LongTerm->TimePoints Accelerated->TimePoints Intermediate->TimePoints Parameters Define Testing Parameters TimePoints->Parameters Analysis Perform Analytical Testing Parameters->Analysis DataInt Data Interpretation Analysis->DataInt ShelfLife Determine Shelf Life DataInt->ShelfLife End Study Complete ShelfLife->End

Stability Study Workflow

4.1.1 Storage Conditions and Time Points

Table 3: Stability Study Design Based on ICH Guidelines

Study Type Storage Conditions Testing Time Points Purpose
Long-term 25°C ± 2°C / 60% RH ± 5% RH 0, 3, 6, 9, 12, 18, 24 months Establish retest period/shelf life under recommended storage [3] [4]
Intermediate 30°C ± 2°C / 65% RH ± 5% RH 0, 6, 9, 12 months Bridge between long-term and accelerated conditions [4]
Accelerated 40°C ± 2°C / 75% RH ± 5% RH 0, 3, 6 months Evaluate thermal and moisture sensitivity; predict long-term stability [3] [4]

4.1.2 Testing Parameters

For each time point, analyze samples for the following parameters:

  • Identity: Confirm via HPLC retention time matching with reference standard
  • Assay/Potency: Quantify this compound content using validated HPLC or LC-MS methods
  • Degradation Products: Monitor for related substances and impurities
  • Physical Characteristics: Appearance, color, and form
  • Moisture Content: Particularly important due to hygroscopic nature
Forced Degradation Studies

Forced degradation studies help identify likely degradation products and establish the stability-indicating properties of analytical methods.

Protocol:

  • Acidic Conditions: Expose this compound to 0.1N HCl at room temperature for 24 hours
  • Basic Conditions: Expose to 0.1N NaOH at room temperature for 24 hours
  • Oxidative Stress: Treat with 3% H₂O₂ at room temperature for 24 hours
  • Thermal Stress: Heat solid sample at 60°C for 2 weeks
  • Photostress: Expose to UV (254 nm) and visible light following ICH Q1B option 2 conditions

Analytical Methodologies

Quantitative Analysis by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry provides sensitive and specific quantification of this compound in stability studies.

Chromatographic Conditions:

  • Column: C18 reversed-phase (e.g., 2.1 × 50 mm, 1.7-1.8 μm)
  • Mobile Phase A: Water with 0.1% formic acid
  • Mobile Phase B: Acetonitrile with 0.1% formic acid
  • Gradient: 5-95% B over 3-5 minutes
  • Flow Rate: 0.3-0.4 mL/min
  • Column Temperature: 40°C
  • Injection Volume: 2-5 μL

Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray ionization (ESI) negative mode
  • Detection: Multiple reaction monitoring (MRM)
  • Ion Transitions: Monitor specific precursor → product ion transitions for this compound
  • Source Temperature: 150°C
  • Desolvation Temperature: 500°C
Sample Preparation for Stability Studies

Stock Solution Preparation:

  • Accurately weigh approximately 1 mg of this compound reference standard
  • Dissolve in DMSO to prepare 1 mg/mL stock solution
  • Dilute with appropriate mobile phase to working concentrations

Stability Sample Preparation:

  • Remove samples from stability chambers at predetermined time points
  • Prepare solutions at appropriate concentrations (typically 1-100 μg/mL)
  • Analyze immediately after preparation to prevent artifactual degradation

Handling Considerations for Experimental Use

Formulation Considerations

Research studies have employed specific formulation strategies for in vivo administration:

  • For intravenous administration: 0.3 M hydroxypropyl-β-cyclodextrin (HP-β-CD) solution [2]
  • For oral administration: 0.3% carboxymethylcellulose (CMC) suspension [2]
  • Antioxidant stabilization: L-ascorbic acid (0.1 mg/mL) added to formulations to enhance stability [2]
Practical Handling Guidelines

G Start Start Experiment Thaw Thaw at Room Temperature Protect from Light Start->Thaw Weigh Weigh Quickly in Low Humidity Use Desiccator Thaw->Weigh Solution Prepare Solution in Appropriate Solvent Weigh->Solution Protect Protect from Light Use Amber Vials Solution->Protect Antioxidant Consider Antioxidant Addition (0.1 mg/mL L-ascorbic acid) Protect->Antioxidant ImmediateUse Use Immediately When Possible Antioxidant->ImmediateUse Document Document Handling Procedures ImmediateUse->Document Complete Experiment Complete Document->Complete

Sample Handling Procedure

  • Thawing Procedures:

    • Thaw frozen this compound at room temperature protected from light
    • Allow to equilibrate to room temperature before opening to prevent moisture condensation
  • Weighing:

    • Perform weighing operations in low-humidity environments when possible
    • Use desiccators during weighing to minimize moisture uptake
    • Complete weighing quickly to reduce light exposure
  • Solution Preparation:

    • Use freshly prepared solutions whenever possible
    • Store solutions in amber vials under inert atmosphere if not used immediately
    • Consider addition of stabilizers like L-ascorbic acid (0.1 mg/mL) for aqueous formulations [2]

Regulatory and Safety Considerations

Environmental Safety

This compound presents specific environmental hazards that require careful management:

  • Environmental Toxicity: Classified as very toxic to aquatic life with long-lasting effects (H410) [1]
  • Disposal: Avoid release to the environment (P273) [1]
  • Proper Disposal: Dispose of contents/container to approved waste streams (P501) [1]
Quality Control Documentation

Maintain comprehensive documentation for each this compound batch:

  • Certificate of Analysis including purity and storage recommendations
  • Batch-specific stability data
  • Re-test dates based on stability studies
  • Proper labeling indicating storage conditions (-20°C, protect from light)

Conclusion

Proper storage and handling of this compound at -20°C in the dark with protection from moisture is essential for maintaining compound integrity throughout research activities. The stability protocols outlined in these application notes provide a systematic approach to establishing scientifically justified shelf life and retest periods. Implementation of these guidelines will ensure reliable experimental results and facilitate the continued investigation of this compound's promising biological activities. As research progresses toward potential therapeutic applications, more comprehensive stability data will be needed to support advanced development stages.

References

isorhapontin low solubility

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • Q1: What is the aqueous solubility of isorhapontin? this compound has very low water solubility. One study preparing an intravenous formulation reported its solubility as < 3.5 μg/mL at 25°C [1].

  • Q2: What formulation strategies can improve this compound's solubility for biological studies? Solid dispersions using water-soluble polymers like polyvinylpyrrolidone (PVP10), combined with surfactants like benzalkonium chloride, have been successfully used to create aqueous preparations for intravenous administration [1]. Deep Eutectic Solvents (DES) also show high efficiency in extracting this compound from plant matrices, suggesting their potential as green solvents for solubilization in various applications [2] [3].

  • Q3: Does the aglycone form, isorhapontigenin, have different solubility? Yes. The removal of the glucose moiety (aglycone form, isorhapontigenin) significantly alters the compound's physicochemical properties. Research indicates that while the glucosidic structure of this compound is essential for its antifungal activity, the aglycone form shows almost no inhibition of cellulase activity, highlighting the importance of the sugar group for certain biological functions [4].

Troubleshooting Guide: Low Solubility in Aqueous Buffers

Problem: this compound will not dissolve in your aqueous buffer, leading to precipitation and inconsistent experimental results.

Solutions:

  • Formulate a Solid Dispersion for IV Administration This protocol is designed to create a water-soluble preparation suitable for intravenous administration in animal studies, allowing for the direct investigation of this compound's biological effects [1].

  • Utilize Deep Eutectic Solvents (DES) for Extraction and Solubilization DES are green, biodegradable solvents excellent for extracting polyphenolic compounds like this compound. This method can be used to create concentrated stock solutions [2] [3].

Detailed Experimental Protocols

Protocol 1: Preparation of an Intravenous Formulation Using Solid Dispersion [1]

This method creates a biologically compatible preparation by forming a solid dispersion of this compound with PVP10 and benzalkonium chloride.

  • Workflow Diagram

Start Start Protocol Step1 Weigh 5 mg this compound 1.25 mg Benzalkonium Chloride 12.5 mg PVP10 Start->Step1 Step2 Dissolve in 1 mL 96% Ethanol Step1->Step2 Step3 Evaporate solvent under reduced pressure (40°C) Step2->Step3 Step4 Dry residue in oven (40°C for 3 hours) Step3->Step4 Step5 Grind solid dispersion into fine powder Step4->Step5 Step6 Reconstitute in saline for administration Step5->Step6

  • Materials:

    • This compound (purity ≥97.5%)
    • Polyvinylpyrrolidone (PVP10, Mw = 10,000 g/mol)
    • Benzalkonium Chloride (purity ≥90%)
    • Ethanol (96%)
    • Saline (0.9% NaCl)
  • Procedure:

    • Accurately weigh 5 mg of this compound, 1.25 mg of benzalkonium chloride, and 12.5 mg of PVP10.
    • Dissolve the mixture in 1 mL of 96% ethanol.
    • Evaporate the solvent under reduced pressure at 40°C.
    • Transfer the residue to an oven and dry at 40°C for 3 hours to remove any residual solvent.
    • Gently grind the resulting solid dispersion into a fine, homogeneous powder.
    • This powder can be reconstituted in saline to the desired concentration for in vivo administration. The study confirmed this formulation did not markedly affect the pharmacological activity of this compound [1].
Protocol 2: DES-Based Shaking-Assisted Extraction [2] [3]

This method is ideal for efficiently extracting this compound from plant materials or creating concentrated solutions for further dilution.

  • Materials:

    • Choline Chloride (ChCl, HBA)
    • D-(-)Fructose (Fru, HBD)
    • Ultra-pure water
    • Plant sample (e.g., spruce bark or roots, 30 mg)
  • DES Preparation:

    • Mix Choline Chloride and Fructose at a molar ratio of 1:2 (e.g., 1 g of ChCl with 2 g of Fru).
    • Add 30% w/w of water to the mixture to reduce viscosity.
    • Heat the mixture at 80°C with stirring until a clear, homogeneous liquid forms.
  • Extraction Procedure:

    • Weigh 30 mg of your dried and finely powdered plant sample.
    • Add 300 mg of the prepared ChCl:Fru DES.
    • Shake the mixture at 500 rpm for 30 minutes at 10°C.
    • Centrifuge the sample, and collect the supernatant for analysis.
    • This method has been shown to have higher extraction efficiency for polyphenolic compounds compared to classical solvents like methanol or ethanol [2] [3].

Solubility & Bioactivity Data

The table below summarizes key data on this compound and its aglycone form.

Property This compound Isorhapontigenin (Aglycone) References
Aqueous Solubility < 3.5 μg/mL (at 25°C) Information Missing [1]
Antifungal Activity (Ki) 57.2 μM (against Trichoderma CBH I) Almost no inhibition [4]
Key Bioactivity Inhibits cellulase activity Potent anti-cancer effects (e.g., against bladder cancer) [4] [5]

Mechanisms & Formulation Rationale

  • Solid Dispersion Mechanism: In Protocol 1, PVP10 inhibits crystal growth and maintains the drug in an amorphous state, enhancing solubility. Benzalkonium chloride acts as a surfactant, reducing surface tension and improving wetting, which is crucial for dissolving the highly hydrophobic this compound molecule [1].
  • DES Mechanism: Deep Eutectic Solvents work through extensive hydrogen bonding. The ChCl-Fru DES can effectively break hydrogen bonds between this compound and the plant matrix while forming new hydrogen bonds with the compound, facilitating its dissolution into the solvent [2].

References

Proposed Experimental Pathways for Degradation

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes two primary approaches for studying Isorhapontin degradation, derived from current research.

Approach Key Reagents & Conditions Experimental Setup & Workflow Analysis & Confirmation Methods

| 1. Biomimetic Oxidative Coupling [1] | - Enzymatic: Horseradish Peroxidase (HRP) + H2O2 in buffer.

  • Chemical: Metal oxidants like AgOAc, MnO2, FeCl3 in organic solvents (e.g., methanol). | 1. Dissolve this compound in chosen solvent system.
  • Slowly add oxidant (H2O2 for HRP) to initiate reaction.
  • Incubate with stirring at room temperature for several hours.
  • Monitor reaction progress (e.g., by TLC). | - Gel Permeation Chromatography (GPC): To detect formation of higher molecular weight polymers.
  • NMR Spectroscopy: To identify new structural linkages and confirm dimer/trimer formation.
  • LC-MS/MS: To separate and characterize degradation products and oligomers. | | 2. Isolation & Activity Assessment [2] [3] | - Extraction Solvents: Ethyl acetate, methanol, n-butanol, water.
  • Purification: Diaion HP-20 resin, open silica gel column chromatography.
  • Analysis: Acetylcholinesterase (AChE) assay. | 1. Extract plant material (e.g., Eucalyptus globulus leaves, spruce bark) with organic solvents.
  • Fractionate the extract based on polarity.
  • Isulate this compound using chromatographic methods.
  • Test degradation or transformation by monitoring changes in biological activity (e.g., AChE inhibition). | - TLC (Silica gel): Monitor fractionation and isolation steps.
  • Acetylcholinesterase (AChE) Inhibition Assay: Use acetylthiocholine iodide (AChI) as substrate and DTNB (Ellman's reagent) for detection. Measure IC50 to assess potency. |

To visualize how these elements integrate into a cohesive research plan, the following diagram outlines a potential experimental workflow.

G cluster_oxidation Oxidation Pathway cluster_isolation Extraction & Bioassay Start Start: this compound Sample Approach1 Biomimetic Oxidation Start->Approach1 Approach2 Isolation & Bioactivity Start->Approach2 A1 Apply Oxidant (HRP/H₂O₂ or Metal) Approach1->A1 B1 Extract & Fractionate (e.g., Silica Gel Column) Approach2->B1 A2 Incubate & Monitor (e.g., via TLC) A1->A2 A3 Analyze Products (GPC, NMR, LC-MS) A2->A3 Results Results: Identify Degradation Products & Pathways A3->Results B2 Assay for Activity (AChE Inhibition) B1->B2 B3 Characterize Actives (NMR, LC-MS) B2->B3 B3->Results

Troubleshooting Common Experimental Issues

Here are some solutions to potential problems you might encounter:

  • Low Yield of Degradation Products: The reaction efficiency is highly dependent on the oxidant and solvent. If using the enzymatic method, try titrating the H2O2 concentration and adding it slowly to avoid inactivating the peroxidase. For chemical oxidants, screening different agents (AgOAc, MnO2) and solvent systems is recommended [1].
  • Difficulty in Detecting or Isolating Dimers/Trimers: The formed oligomers can be complex and challenging to separate. Using a combination of GPC to separate by size and preparative LC-MS to isolate specific compounds for further NMR analysis is a robust strategy [1].
  • Unclear Degradation Profile: If the reaction pathway is complex, focus on identifying core structures. Synthesizing and analyzing low-molecular-weight model compounds (dimers, trimers) first can provide a "library" of reference data to identify structures in a more complex degradation mixture [1].

Frequently Asked Questions (FAQs)

  • What is the typical purity standard for a commercial this compound standard? Commercial this compound standards for research typically have a purity of ≥95%, which should be verified by methods like LC/MS-ELSD [4].
  • What are the known biological activities of this compound? Current research indicates this compound and its derivatives possess significant biological activities. It has been identified as a novel, competitive acetylcholinesterase (AChE) inhibitor, suggesting potential as a natural insecticide [2]. It is also recognized as a valuable stilbene with antioxidant potential, found in the bark of conifers like spruce [3].
  • From which natural sources can I extract this compound? this compound has been successfully isolated from the leaves of Eucalyptus globulus [2] and is also a documented component of the bark of Norway spruce (Picea abies) [1] [3].

References

isorhapontin inhibition mechanism cellulase

Author: Smolecule Technical Support Team. Date: February 2026

Isorhapontin Inhibitory Activity Profile

Target Enzyme Inhibition Type Inhibition Constant (Kᵢ) Substrate Tested
Cellobiohydrolase I (CBH I) Mixed noncompetitive and uncompetitive (at <125μM) [1] 57.2 μM [1] [2] Bacterial microcrystalline cellulose, Celloheptaitol [1]
Endoglucanase I Information not specified in available research [1] [2] Information not specified [1] [2] Celloheptaitol [1]
Endoglucanase II & III Almost no inhibition observed [1] Not Applicable Celloheptaitol [1]

Experimental Protocol: Inhibitory Activity Assay

Here is a detailed methodology for evaluating this compound's inhibitory effect on cellulase activity, based on the research [1].

  • Key Materials

    • Enzyme: Trichoderma Cellobiohydrolase I (CBH I)
    • Inhibitor: this compound (e.g., from Picea glehnii bark extracts) [1]
    • Substrates: Bacterial microcrystalline cellulose or soluble cellooligosaccharides (e.g., Celloheptaitol) [1]
    • Buffer: A suitable buffer like sodium acetate for maintaining optimal pH
  • Procedure

    • Prepare Reaction Mixtures: Set up a series of reactions containing the substrate (e.g., celloheptaitol) and the CBH I enzyme in buffer.
    • Add Inhibitor: Introduce varying concentrations of this compound (the research used concentrations below 125μM) into the test reactions, with a control reaction containing no inhibitor [1].
    • Incubate: Allow the enzymatic reactions to proceed for a defined period at a controlled temperature (e.g., 37°C).
    • Terminate & Measure: Stop the reaction and measure the initial rate of hydrolysis. This is typically done by quantifying the amount of product formed (e.g., glucose or reducing sugars) using a method like the DNS assay.
    • Data Analysis: Plot the reaction velocity against substrate concentration at different inhibitor concentrations. Analyze the data using Lineweaver-Burk or other enzyme kinetics plots to determine the inhibition type (mixed noncompetitive/uncompetitive for this compound) and calculate the inhibition constant (Kᵢ) [1].

The following diagram illustrates the proposed mechanism where this compound binds to the enzyme-substrate complex, based on the uncompetitive component of its inhibition.

E Enzyme (CBH I) ES Enzyme-Substrate Complex E->ES Forms S Substrate (Cellulose) S->E Binds ES->E Releases P Product ES->P Produces ESI Enzyme-Substrate- Inhibitor Complex ES->ESI Forms I Inhibitor (this compound) I->ES Binds to Inhibit

Troubleshooting Common Experimental Issues

  • Issue: Low or No Observed Inhibition

    • Potential Cause 1: The aglycone form (isorhapontigenin) is being used. The β-glucosidic structure is essential for inhibitory activity; its absence renders the compound almost ineffective [1].
    • Solution: Verify the chemical structure of your compound. Use high-purity this compound, not its aglycone.
    • Potential Cause 2: Testing against the wrong enzyme targets. This compound specifically inhibits CBH I and Endoglucanase I, but shows little effect on Endoglucanases II and III [1].
    • Solution: Confirm the specificity of your enzyme preparation.
  • Issue: Inconsistent Kinetics Data

    • Potential Cause: Using inhibitor concentrations that are too high. The mixed inhibition pattern was characterized at concentrations below 125μM [1].
    • Solution: Perform initial assays across a broad range of this compound concentrations (e.g., 0-125μM) to establish a proper dose-response curve.

Frequently Asked Questions (FAQs)

  • Q: What is the core structural feature responsible for this compound's inhibition?

    • A: Both the stilbene backbone and the β-glucosidic (sugar) moiety are essential. Removing the glucose (forming isorhapontigenin) leads to a near-total loss of inhibitory activity [1].
  • Q: Does this compound inhibit all types of cellulases equally?

    • A: No, its effect is highly specific. It strongly inhibits Cellobiohydrolase I (CBH I) and Endoglucanase I, but has minimal impact on the activities of Endoglucanase II and III [1].
  • Q: What is the practical significance of this inhibition?

    • A: In nature, this mechanism may contribute to plant defense against pathogens by inhibiting key microbial cellulolytic enzymes [1]. In industrial settings, understanding such inhibition is crucial for processes like enzymatic biomass conversion, where product inhibition is a major economic hurdle [3].

References

isorhapontin Ki value cellobiohydrolase

Author: Smolecule Technical Support Team. Date: February 2026

Isorhapontin Inhibitor Profile

The following table consolidates the key quantitative data for this compound's inhibition of Trichoderma reesei Cellobiohydrolase I (CBH I, also known as Cel7A).

Parameter Value Experimental Context
Ki (Competitive Inhibition Constant) 57.2 µM [1] [2] Inhibition of CBH I hydrolytic activity using celloheptaitol as substrate [2].
Ki' (Uncompetitive Inhibition Constant) 33.3 µM [2] Inhibition of CBH I hydrolytic activity using celloheptaitol as substrate [2].
Inhibition Mechanism Mixed (Noncompetitive & Uncompetitive) [2] Observed at inhibitor concentrations less than 125 µM [2].
Molecular Weight 420.41 g/mol [1] [3] Chemical formula: C21H24O9 [1] [3].
CAS Number 32727-29-0 [1] [3] -

Detailed Experimental Context & Protocol

The Ki values in the table were determined through a detailed kinetic study. Here is a deeper look into the experimental methodology and findings:

  • Enzyme Source and Inhibitor: The study used Cellobiohydrolase I (CBH I) from the fungus Trichoderma reesei. The inhibitor, this compound, is a stilbene glucoside found in the bark of Picea glehnii (a spruce tree) [2].
  • Inhibition Mechanism: this compound exhibits a mixed-type inhibition against CBH I, showing both noncompetitive and uncompetitive characteristics. This means that this compound can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities (as reflected by the different Ki and Ki' values) [2].
  • Essential Structural Features: The study found that the glucoside moiety of this compound is critical for its inhibitory effect. The aglycone form (isorhapontigenin), which lacks the sugar group, showed almost no inhibition. This indicates that both the stilbene and the β-glucosidic structures are essential for the molecule's activity [2].
  • Experimental Workflow: The general workflow for determining these kinetic parameters can be summarized as follows:

G Start Start: Prepare CBH I Enzyme and Substrate (e.g., Celloheptaitol) A Set up reactions with varying substrate concentrations Start->A B Add increasing concentrations of this compound inhibitor A->B C Measure initial hydrolytic rates for each condition B->C D Plot kinetic data (e.g., Lineweaver-Burk plot) C->D E Analyze plot pattern to determine inhibition mechanism D->E F Calculate inhibition constants Ki and Ki' from data E->F

Frequently Asked Questions & Troubleshooting

Q1: The inhibition of my CBH I by this compound seems weaker than expected. What could be the reason?

  • Verify the inhibitor structure: The inhibitory effect is highly dependent on the glucoside moiety. Ensure you are using this compound and not its aglycone form, isorhapontigenin, which is largely ineffective [2].
  • Check your substrate: The inhibitory effect was more pronounced on soluble cellooligosaccharides (like celloheptaitol) compared to bacterial microcrystalline cellulose. The crystallinity and accessibility of your substrate can impact the observed inhibition [2].
  • Confirm enzyme identity: The documented Ki value is specifically for Trichoderma reesei CBH I (Cel7A). Cellobiohydrolases from other sources (e.g., Phanerochaete chrysosporium) may have different sensitivities [4].

Q2: Are there other known inhibitors of Cellobiohydrolase I that I should be aware of in my experiments?

  • Product Inhibition: Cellobiose, the direct product of CBH I action, is a well-known inhibitor. It typically acts via noncompetitive inhibition with a Ki in the sub-millimolar range (e.g., ~490 µM for TrCel7A) [5] [6].
  • Phenolic Compounds: Various low-molecular-weight phenolic compounds derived from lignin (e.g., vanillin, syringaldehyde) can inhibit CBH I. Their potency often depends on the number and position of hydroxyl groups on the phenolic ring [4].
  • Non-productive binding: CBH I can also be inhibited by non-productive adsorption to lignin present in lignocellulosic biomass, which physically blocks the enzyme from accessing its cellulose substrate [7] [4].

Q3: What is a suitable solvent for preparing this compound stock solutions?

  • DMSO: this compound is soluble in DMSO. A typical stock solution concentration is 25 mg/mL (approximately 59.5 mM), which can be diluted in aqueous buffers for assays. Note that high concentrations of DMSO can affect enzyme activity, so the final concentration in the reaction should be kept low (e.g., ≤1%) [3].

Advanced Research Context

  • Rate-Limiting Step in CBH I Action: Research suggests that the dissociation of the enzyme from the cellulose chain, particularly after a stalled event, may be a key rate-limiting step in hydrolysis. An inhibitor like this compound, which affects the catalytic tunnel, could potentially exacerbate this bottleneck [8].
  • Comparison with Other CBHs: A 2024 study highlights that CBHs from different fungal origins (e.g., basidiomycetes like Phanerochaete chrysosporium) can have distinct susceptibility profiles to inhibitors like phenolics and cellobiose, and may also show differences in their non-productive adsorption to lignin [4]. This is relevant for designing enzyme cocktails for biomass degradation.

References

isorhapontin mixed noncompetitive inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Isorhapontin Inhibition Profile

The following table summarizes the known inhibition characteristics of this compound and its derivative from scientific literature.

Inhibitor Target Enzyme Reported Inhibition Type Key Kinetic Constants Structural Requirements

| This compound (5,4′-dihydroxy-3′-methoxystilbene-3-β-D-glucoside) [1] | Trichoderma Cellobiohydrolase I (CBH I) | Mixed noncompetitive and uncompetitive (at [I] < 125μM) [1] | - ( K_i ): 57.2 μM

  • ( K_i' ): 33.3 μM [1] | Both the stilbene structure and the β-glucosidic moiety are essential [1] | | This compound [2] | Acetylcholinesterase (AChE) | Competitive [2] | - ( K_i ): 6.1 μM [2] | Information not supplied | | Isorhapontigenin (aglycone of this compound) [1] | Trichoderma Cellobiohydrolase I (CBH I) | Almost no inhibition [1] | Not applicable | Information not supplied |

Experimental Protocol & Mechanistic Insight

For researchers looking to study or validate mixed inhibition, here is a detailed methodology and a key conceptual diagram.

Detailed Experimental Workflow for Cellulase Inhibition

This protocol is adapted from studies on Trichoderma cellulase inhibition [1]:

  • Enzyme & Substrate Preparation: Purify the target enzyme, such as CBH I. Prepare substrates like bacterial microcrystalline cellulose (solid) and celloheptaitol (soluble cellooligosaccharide).
  • Inhibitor Solution: Dissolve this compound in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration is consistent and non-inhibitory across all reactions.
  • Kinetic Assays:
    • Measure hydrolytic activity by monitoring product formation (e.g., reducing sugars).
    • Use a range of substrate concentrations (e.g., 10–400 μM) and inhibitor concentrations (e.g., 0–125 μM).
    • For each substrate, run parallel reactions with and without the inhibitor.
  • Data Analysis:
    • Plot reaction velocity (V) against substrate concentration ([S]) with and without inhibitor.
    • Construct a Lineweaver-Burk plot (1/V vs. 1/[S]). Mixed inhibition is characterized by lines that intersect at a point not on either axis.
    • Calculate the inhibition constants ( K_i ) (for binding to the free enzyme) and ( K_i' ) (for binding to the enzyme-substrate complex) using nonlinear regression analysis of the kinetic data fitted to a mixed inhibition model.
Conceptual Diagram of Mixed Inhibition

The following diagram illustrates the general mechanism of mixed inhibition, which is consistent with the reported behavior of this compound.

f E Enzyme (E) I Inhibitor (I) E->I Binds ES Enzyme-Substrate Complex (ES) E->ES Binds S Substrate (S) S->E Binds I->E Dissociates I->ES Binds ES->E Dissociates ESI Enzyme-Substrate- Inhibitor Complex (ESI) ES->ESI Inhibitor Binds P Product (P) ES->P Catalyzes ESI->ES Inhibitor Dissociates

> A Critical Note on Mechanism Interpretation > While the classic model attributes mixed inhibition to binding at an allosteric site, a review of the scientific literature suggests this two-site mechanism is often mistaken. Statistical and theoretical analyses indicate that most mixed inhibitors likely bind only to the active site of the free enzyme under various mechanistic scenarios [3]. The observable kinetic pattern (mixed) does not uniquely define the molecular mechanism. Thorough biochemical or biophysical studies are required to confirm the actual binding site.

Frequently Asked Questions

  • Does this compound always act as a mixed noncompetitive inhibitor? No. The inhibition type is highly dependent on the specific enzyme target. This compound exhibits mixed-type inhibition against Cellobiohydrolase I but acts as a competitive inhibitor of Acetylcholinesterase [1] [2]. The context matters, and the inhibition mechanism must be empirically verified for each new enzyme.

  • The aglycone isorhapontigenin shows no inhibition. Why is the glucoside form active? Studies on cellulase inhibition indicate that both the stilbene backbone and the β-glucosidic moiety are essential for the inhibitory effect. Removing the glucose sugar (forming the aglycone isorhapontigenin) leads to a complete loss of activity against CBH I, highlighting a critical structure-activity relationship [1].

  • How can I confirm a mixed inhibition mechanism in my experiments? The primary method is through steady-state enzyme kinetics:

    • Perform assays across a wide range of substrate concentrations with and without the inhibitor.
    • Create a Lineweaver-Burk plot. For mixed inhibition, the lines for different inhibitor concentrations will intersect in the second quadrant (left of the 1/V axis and above the 1/[S] axis).
    • The values of both the apparent ( V_{max} ) and the apparent ( K_m ) will change.
  • What are common pitfalls when characterizing enzyme inhibition?

    • High Inhibitor Concentrations: Using concentrations far above the determined ( K_i ) can lead to non-specific binding and misleading results [1].
    • Solvent Effects: Failure to control for the solvent used to dissolve the inhibitor (e.g., DMSO) can introduce artifacts.
    • Over-interpretation: As noted in the troubleshooting guide, kinetic patterns like mixed inhibition suggest, but do not prove, a specific molecular mechanism (e.g., binding to an allosteric site). Further binding studies are needed for confirmation [3].

Key Takeaways for Your Research

  • Profile is Target-Dependent: this compound's inhibition behavior is not universal. Its mechanism (mixed, competitive) must be characterized for your specific protein of interest.
  • Structure is Crucial: The β-glucosidic group is essential for its inhibitory activity against cellulases, a key consideration for medicinal chemistry or analog studies.
  • Mechanism is Not Proven by Kinetics Alone: A mixed inhibition pattern from kinetic assays does not confirm binding to an allosteric site. Deeper investigation is required to establish the true molecular mechanism.

References

HPLC Troubleshooting Guide for Isorhapontin

Author: Smolecule Technical Support Team. Date: February 2026

The table below outlines common problems you might encounter and their specific solutions.

Issue & Symptoms Potential Causes Recommended Solutions & Preventive Measures

| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH [1] [2]

  • Strong sample-solute interactions [1]
  • Column degradation or contamination [1] [2] | - Adjust mobile phase pH; use acid modifiers (e.g., formic, acetic acid) to minimize peak tailing [3].
  • Ensure sample is dissolved in mobile phase [2].
  • Replace worn column; use guard column [1] [2]. | | Retention Time Drift (Inconsistent elution times) | - Inconsistent mobile phase composition/preparation [1]
  • Temperature fluctuations [1] [2]
  • Insufficient column equilibration [2] | - Prepare mobile phases fresh and consistently [1].
  • Use a thermostatted column oven [2].
  • Allow sufficient time for column equilibration, especially with gradient methods [2]. | | High Backpressure | - Clogged column frit [1] [2]
  • Particulates in sample/mobile phase [2] | - Reverse-flush column if applicable [1].
  • Filter all samples and solvents (0.45 µm or smaller) [1] [2]. | | Baseline Noise/Drift | - Contaminated solvents or detector flow cell [1] [2]
  • Air bubbles in system [1]
  • Detector lamp instability [2] | - Use high-purity solvents [1].
  • Degas mobile phases thoroughly [1] [2].
  • Clean or replace detector flow cell; check lamp [1] [2]. | | Low Signal/Peak Area | - Detector lamp failure [2]
  • Sample degradation [2]
  • Suboptimal detection wavelength | - Ensure detector lamp is on and stable [2].
  • Prepare fresh standards and check sample stability [2].
  • Confirm detection wavelength is at or near λmax for isorhapontin. |

Method Development & Optimization

Developing a robust HPLC method for this compound involves several key steps. The following workflow outlines the core process from initial setup to final validation.

Start Start Method Development Step1 1. Select Initial Conditions • Stationary Phase: C18 or PFP column • Mobile Phase: Acetonitrile/water or Methanol/water • Add acid modifier (e.g., 0.1% Formic acid) Start->Step1 Step2 2. Optimize Selectivity • Adjust organic solvent ratio • Modify pH of aqueous phase • Change acid modifier type/conc. Step1->Step2 Step3 3. Fine-tune System Parameters • Adjust flow rate (e.g., 1.0-1.5 mL/min) • Optimize column temperature • Finalize gradient program Step2->Step3 Step4 4. Validate the Method • Demonstrate specificity, accuracy, precision • Establish linearity and range • Determine LOD/LOQ Step3->Step4 End Validated HPLC Method Step4->End

Key Methodological Notes:

  • Stationary Phase Selection: While C18 columns are a common starting point [4], pentafluorophenyl (PFP) phases offer multiple retention mechanisms (ionic, hydrogen bonding, dipole-dipole, π–π interactions) and have demonstrated excellent retention and novel selectivity for polyphenolic compounds, which can be highly advantageous for separating this compound from complex plant or biological extracts [3].
  • Detection: For quantitative analysis of this compound, which has chromophores, UV detection is suitable. Using the λmax of this compound will provide the greatest sensitivity [4]. For more selective detection or trace analysis, Mass Spectrometry (MS) is recommended [5].

Method Validation Requirements

For regulatory work, such as pharmaceutical analysis, the method must be validated. The table below summarizes the core validation parameters and typical acceptance criteria based on ICH guidelines [5].

Validation Parameter Objective Typical Acceptance Criteria (Example)
Specificity Ability to unequivocally assess the analyte in the presence of impurities/degradants. Baseline separation of this compound from all known impurities and degradants. Peak purity confirmed by PDA or MS [5].
Accuracy Closeness of measured value to true value. Recovery of 98–102% for API; sliding scale for impurities (e.g., 90–107% for 0.1% impurity) [5].
Precision Degree of scatter in repeated measurements. Repeatability: RSD < 2.0% for assay [5].
Linearity Ability to obtain results proportional to analyte concentration. Correlation coefficient (r) > 0.999 [5].
Range Interval between upper and lower concentration levels. From LOQ to 120% of test concentration [5].
LOD/LOQ Detection/Quantitation limits. Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ [5].

Key Considerations for this compound Analysis

  • Sample Preparation: The source of this compound (e.g., plant extract) greatly influences preparation. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction are often necessary to clean up complex samples and reduce matrix interference. Ensure the sample is fully dissolved in a solvent compatible with the initial mobile phase to avoid peak distortion [1] [4].
  • Stability Considerations: this compound and related stilbenes can be sensitive to light and temperature [6]. It is crucial to store samples and standards appropriately (e.g., at low temperatures and in the dark) and to use amber vials during analysis to prevent degradation that could lead to ghost peaks or inaccurate quantification.

References

Understanding Isorhapontin and Its Sources

Author: Smolecule Technical Support Team. Date: February 2026

What is Isorhapontin and what are its known natural sources? this compound is a stilbenoid, a type of polyphenolic compound. In plants, it often exists as a glycoside (a sugar-bound form) and serves as a defensive compound against stressors like fungal pathogens and UV light [1]. Its aglycone form (without the sugar) is known as isorhapontigenin [2] [1].

The primary natural source identified for this compound is the bark of conifer trees, specifically:

  • Norway Spruce (Picea abies): The bark, particularly the inner bark, is a rich source, containing glycosylated monomeric stilbenes like this compound, astringin, and piceid [3] [1]. It is often found alongside other valuable compounds like taxifolin and various procyanidins [3].
  • Other Conifers: this compound has also been detected in the roots of Norway spruce and in extracts from the bark and twigs of Silver fir (Abies alba) [4] [3].

Extraction Methods & Optimization Parameters

Choosing and optimizing the right extraction method is crucial for maximizing yield. The table below summarizes key parameters from recent studies.

Extraction Method Optimal Solvent Key Operational Parameters Reported Yield/Content Key Advantages

| Hydrodynamic Cavitation (HC) [3] | Water | • Processed with a pilot-scale Venturi reactor. • Specific details like temperature/time are process-dependent. | Total extraction yield from Norway spruce bark: 141.97 mg/g dw (Total phenols: 75.71-108.11 mg GAE/g) [3] | • High efficiency and yield. • Uses only water (green). • Rapid, low-energy, and easily scalable. | | Shaking-Assisted Extraction [4] | DES (ChCl:Fru 1:2 + 30% water) | • Temp.: 10°C • Time: 30 min • Speed: 500 rpm • Sample/Solvent: 30 mg sample per 300 mg DES | Method showed higher efficiency than conventional solvents (ethanol, methanol, water) for extracting polyphenols, including this compound [4]. | • Green solvent (low environmental impact). • Effective at low temperatures, preserving heat-sensitive compounds. | | Hot Water Extraction [1] | Water | • Temperature ~100°C. • Used for pilot-scale extraction of industrial bark. | Total stilbenoid content in industrial bark: 22 mg/g dw (winter) vs. 1-3 mg/g dw (summer) [1]. | • Simple and solvent-free. • Effective for stilbene glucosides. • Easily integrated into industrial processes. | | Conventional Solvent Extraction [2] [5] | Ethyl Acetate | • Used in sequential solvent-solvent separation after initial extraction [2]. • Maceration or Soxhlet [5]. | The ethyl acetate fraction of E. globulus leaf extract showed significant AChE inhibition, leading to this compound isolation [2]. | • Well-established and widely accessible technology. • Good selectivity for medium-polarity compounds. |

DES Preparation Guide: The effective Deep Eutectic Solvent (DES) from the shaking-assisted method is prepared by mixing Choline Chloride (HBA) and D-(-)Fructose (HBD) at a molar ratio of 1:2. Once mixed, 30% w/w of water is added to reduce the viscosity and improve extraction efficiency [4].

Critical Factors for Maximizing Yield

Beyond the core method, several factors dramatically impact your final yield of this compound.

1. Raw Material Selection and Seasonality The geographical and biological source of your bark is paramount. Research on Norway spruce shows:

  • Harvesting Season: This is a critical factor. The stilbenoid content (including this compound) in industrial bark is significantly higher in winter (22 mg/g dw) compared to summer (1-3 mg/g dw) [1].
  • Geographical Origin: Trees with a northern origin of seeds or grown in northern forests tend to have a higher production of defense compounds like this compound. Sampling from these sources is recommended for optimal yield [1].
  • Within-Tree Variability: The inner bark contains much higher concentrations of stilbenoids than the outer bark. The vertical position on the stem also influences content, with the base of the living crown and breast height often being good sources [1].

2. Post-Harvest Handling and Processing

  • Storage Time: The inherent variation in stilbenoid content can be offset by industrial handling. Short handling and storage times in the supply chain are crucial to prevent degradation of these bioactive compounds [1].
  • Debarking Method: The dry debarking (rotor debarking) method used in mechanical wood industries is preferable, as it preserves phytochemicals better than wet debarking processes, which can leach water-soluble compounds [6].

Troubleshooting Common Experimental Issues

Q: My extraction yield of this compound is lower than expected. What could be the reason?

  • Check your raw material.
    • Season: Did you harvest or source your bark in the summer? This is the most common cause of low yield. Solution: Switch to bark harvested in winter [1].
    • Bark Type: Are you using whole bark or outer bark? Solution: Ensure you are using inner bark specifically, as it is significantly richer in stilbenoids [1].
    • Origin: The genetic and geographical origin of the tree affects compound levels. Solution: Source bark from northern-latitude forests if possible [1].
  • Review your extraction parameters.
    • Solvent: For conventional extraction, ensure you are using a solvent of appropriate polarity like ethyl acetate. For a greener approach, consider switching to the optimized DES or HC method [2] [4] [3].
    • Time & Temperature: If using hot water extraction, ensure the temperature is sufficiently high (~100°C). For the DES method, confirm the extraction is performed at the recommended low temperature (10°C) to avoid degradation [4] [1].

Q: How can I make my extraction process more environmentally friendly (greener) without sacrificing yield?

  • Replace Organic Solvents: Use Hydrodynamic Cavitation (HC) with water as the sole solvent, which has been shown to outperform organic solvents in yield [3].
  • Use Deep Eutectic Solvents (DES): DESs, like the ChCl:Fru system, are biodegradable, low-toxicity alternatives that can achieve high extraction efficiency for polyphenols [4].

Q: The chemical profile of my bark extracts seems inconsistent between batches. How can I improve reproducibility?

  • Control Raw Material Variability:
    • Standardize Sourcing: Obtain bark from the same tree species, geographic region, and, most importantly, the same harvest season (winter is best) [1].
    • Control Storage: Minimize storage time after debarking and avoid conditions that promote microbial growth or oxidation (e.g., high temperatures, moisture) [1].
  • Optimize and Standardize Pretreatment: Ensure the bark is ground to a consistent particle size. Note that very fine powder can agglomerate and reduce solvent penetrability, so find an optimal grind size [6].

Experimental Workflow for Extraction Optimization

The following diagram outlines a logical workflow for planning and optimizing an this compound extraction project, integrating the key factors discussed above.

Start Start: Plan this compound Extraction Subgraph_Mat 1. Raw Material Selection Start->Subgraph_Mat Step_Mat1 Select Source: Picea abies (Norway Spruce) bark Subgraph_Mat->Step_Mat1 Step_Mat2 Harvest in Winter Season Step_Mat1->Step_Mat2 Step_Mat3 Use Inner Bark Step_Mat2->Step_Mat3 Step_Mat4 Minimize Post-Harvest Storage Step_Mat3->Step_Mat4 Subgraph_Method 2. Extraction Method Choice Step_Mat4->Subgraph_Method Step_Met1 High-Yield & Green: Hydrodynamic Cavitation (Water) Subgraph_Method->Step_Met1 Step_Opt1 Optimize: Temp, Time, Solvent Ratio Step_Met1->Step_Opt1 Step_Met1->Step_Opt1 Step_Met2 Green & Low-Temp: DES Shaking-Assisted Step_Met2->Step_Opt1 Step_Met3 Conventional & Simple: Hot Water or Solvent Step_Met3->Step_Opt1 Subgraph_Opt 3. Parameter Optimization Step_Opt2 Characterize Extract: LC-ESI-QTOF-MS/MS Step_Opt1->Step_Opt2 Step_Eval 4. Evaluate Yield & Purity Step_Opt2->Step_Eval Step_Iter Results Satisfactory? Step_Eval->Step_Iter Step_Iter:s->Subgraph_Mat:s No End Proceed to Application Step_Iter->End Yes

References

Isorhapontin Stability: Core Issues & Data

Author: Smolecule Technical Support Team. Date: February 2026

The primary stability challenge for isorhapontin is photosensitivity. Exposure to light, particularly UV and fluorescent light, causes its degradation through isomerization and cyclization [1] [2].

  • Light-Induced Degradation: When exposed to light, the major pathway involves trans to cis isomerization. For some stilbenes like astringin, this can be followed by cyclization, forming phenanthrene derivatives [2]. This cyclization involves the formation of a new C-C bond and the loss of two hydrogen atoms [2].
  • Effect of Substituents: The presence of a methoxy group on the this compound molecule creates steric hindrance. This makes this compound and its aglucone, isorhapontigenin, more stable compared to other stilbenes like resveratrol and piceid [2].

The table below summarizes the key stability findings from experimental studies.

Stress Factor Experimental Conditions Observation & Impact on Stability Source
Fluorescent Light Methanol solution, 2 weeks at room temperature This compound: More stable than resveratrol. Isorhapontigenin: More stable than piceatannol [2]. [2]
UVA Irradiation Ethanolic bark extracts Induces cyclization to phenanthrene derivatives; increases radical scavenging activity but decreases capacity to prevent lipid oxidation [1]. [1]
Dark Storage Methanol solution, 2 weeks at -20°C Excellent stability: Recovery of 97-101% for this compound and other stilbenes [2]. [2]

Experimental Protocols for Stability Assessment

Here is a validated methodology for assessing this compound stability in your laboratory, based on published studies.

Protocol 1: HPLC-UV Analysis of this compound in Solutions [2]

This protocol is ideal for fundamental stability studies in simple matrices like standard solutions.

  • 1. Sample Preparation:
    • Prepare this compound solutions in a suitable solvent (e.g., methanol, ethanol).
    • For stress testing, expose samples to the stressor (e.g., place under a UVA or fluorescent light source for a defined period). Always prepare a protected control sample (wrapped in aluminum foil and stored at -20°C).
  • 2. HPLC-UV Analysis:
    • Chromatography: Use a reversed-phase C18 column.
    • Mobile Phase: Employ a gradient delivery of acetonitrile and formic acid (0.1% v/v).
    • Flow Rate: 1.5 mL/min.
    • Column Temperature: 50°C.
    • Detection: UV detection at 325 nm [3].
    • Injection Volume: 10 μL [3].
  • 3. Data Interpretation:
    • Monitor the decrease in the peak area of the parent trans-isorhapontin.
    • Look for the appearance of new peaks, which indicate degradation products like the cis-isomer or cyclized phenanthrene compounds [2].
Protocol 2: HPLC-UV Method for Biological Matrices [3]

This method is more robust and suitable for complex samples, such as stability assessments in plasma or tissue homogenates.

  • 1. Sample Preparation:
    • For plasma/tissue homogenates, a simple protein-precipitation sample clean-up strategy can be used, though more complex matrices may require further optimization [3].
  • 2. HPLC-UV Analysis:
    • The core parameters are similar to Protocol 1, using a gradient of acetonitrile and 0.1% formic acid over 17 minutes [3].
    • This method was validated with excellent selectivity, accuracy, and precision, making it reliable for quantifying stability in the presence of biological matrix components [3].

The workflow for conducting these stability assessments is outlined below.

Start Start Stability Assessment Prep Sample Preparation • Prepare this compound solution • Split into stressed & control samples Start->Prep Stress Apply Stressor • Light exposure (UVA/Fluorescent) • Specific duration & temperature Prep->Stress Analyze HPLC-UV Analysis • C18 column, 50°C • Gradient: Acetonitrile/0.1% Formic Acid • Detect at 325 nm Stress->Analyze Interpret Interpret Data • Monitor parent peak decrease • Identify new degradation peaks Analyze->Interpret End Report Conclusions Interpret->End

Frequently Asked Questions & Troubleshooting

Q1: My this compound solution shows unexpected new peaks in HPLC. What happened? This is a classic sign of degradation, most likely due to light exposure [2]. The new peaks could be:

  • The cis-isomer of this compound, which typically has a different retention time [2].
  • Cyclized phenanthrene derivatives, which result from further photochemical reactions [1] [2].
  • Troubleshooting Steps:
    • Repeat the experiment, ensuring all steps are performed in minimal light (e.g., using amber glassware, working under red safelight).
    • Compare your chromatogram with a freshly prepared control sample that was protected from light.
    • Consider using LC-MS to identify the molecular weights of the degradation products for confirmation.

Q2: How should I store this compound for long-term stability? For maximum stability, follow these guidelines derived from experimental data:

  • Temperature: Store at -20°C [2].
  • Light: Always protect from light by using amber vials or wrapping containers in aluminum foil [2].
  • Solution State: As a dry powder is most stable. If in solution, note that methanol and ethanol are common solvents, but stability is not guaranteed long-term even at -20°C without light protection.

Q3: Why is my this compound more stable than my colleague's resveratrol under the same lab conditions? This is expected behavior. This compound has a methoxy substituent on its structure, which creates steric hindrance and makes it more resistant to trans-cis isomerization compared to resveratrol [2]. Your observation is consistent with published comparative stability tests [2].

Q4: Can I use bark extracts directly for my antimicrobial assays, and how does stability affect this? Yes, spruce bark extracts rich in this compound and other stilbenes show antimicrobial activity [1]. Interestingly, UVA-induced modification of these extracts, which degrades the original stilbenes, has been reported to maintain or even slightly increase antimicrobial activity against pathogens like Staphylococcus aureus and Escherichia coli [1]. This suggests that some degradation products may also be bioactive.

References

Isorhapontin Solvent Compatibility & Handling

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental solvent and handling information for Isorhapontin, which is crucial for planning your experiments.

Property Details
Molecular Formula C₂₁H₂₄O₉ [1] [2] [3]
Molecular Weight 420.41 g/mol [1] [2] [4]
CAS Number 32727-29-0 [1] [2] [4]
Appearance Solid; Yellow to brown [1] [2]
Recommended Storage -20°C [1] [5] [2]
Solubility (DMSO) 100 mg/mL (237.86 mM) [1]
Other Solvents Slightly soluble in Acetone; DMSO (Slightly) [2]

Experimental Protocols & In-Vivo Administration

For in-vivo studies, one supplier provides a detailed protocol for preparing a working solution of this compound. The method below uses 10% DMSO + 90% Corn Oil to achieve a clear solution suitable for animal administration [1].

  • Prepare Stock Solution: Dissolve this compound in DMSO to a concentration of 25.0 mg/mL.
  • Prepare Working Solution: Add 100 µL of the DMSO stock solution to 900 µL of Corn oil.
  • Mix Thoroughly: Vortex the mixture until it is clear and uniform.
  • Administration Note: The protocol suggests careful consideration if the continuous dosing period exceeds half a month [1].

For analysis, a recent 2025 study developed a reliable HPLC-UV method for quantifying this compound's aglycone (metabolite Isorhapontigenin) in biological matrices like plasma and tissue homogenates [6].

  • Column: Reversed-phase HPLC column.
  • Mobile Phase: A mixture of acetonitrile and formic acid (0.1% v/v).
  • Gradient: 17-minute gradient elution.
  • Flow Rate: 1.5 mL/min.
  • Temperature: 50 °C.
  • Detection: UV detection at 325 nm [6].

Frequently Asked Questions

What is the solubility of this compound in DMSO? this compound is highly soluble in DMSO, with a solubility of 100 mg/mL or 237.86 mM. Note that the solution may require ultrasonic treatment to dissolve and that hygroscopic DMSO can impact solubility, so it is best to use a newly opened container [1].

How should I store this compound? It is recommended to store this compound powder at -20°C. Once dissolved, stock solutions can be stored at -80°C for up to 6 months or at -20°C for 1 month. To prevent product inactivation from repeated freeze-thaw cycles, it is advisable to prepare aliquots [1].

What safety precautions should I take when handling this compound? this compound has warning pictograms (GHS09) and hazard statements indicating it is very toxic to aquatic life with long-lasting effects (H400, H410). It may also cause organ damage through prolonged or repeated exposure (H372). Always refer to the Safety Data Sheet (SDS) for complete handling and personal protective equipment (PPE) information [4].

Experimental Workflow & Troubleshooting

The following diagram outlines a general workflow for preparing and administering this compound in an in-vivo context, based on the available protocol.

G start Start Experiment storage Retrieve this compound from -20°C storage start->storage stock Prepare Stock Solution 25 mg/mL in DMSO storage->stock working Prepare Working Solution 10% DMSO Stock + 90% Corn Oil stock->working store_soln Store Solution stock->store_soln Aliquot unused solution vortex Vortex until clear working->vortex vortex->working Solution not clear admin Administer to Model vortex->admin Solution clear analyze Analyze Samples (e.g., via HPLC-UV) admin->analyze store_80 Store at -80°C (Use within 6 mo.) store_soln->store_80 Long-term store_20 Store at -20°C (Use within 1 mo.) store_soln->store_20 Short-term

Common Issues and Solutions:

  • Problem: Difficulty dissolving this compound in DMSO.
    • Solution: Use ultrasonication to aid dissolution and ensure you are using newly opened, anhydrous DMSO [1].
  • Problem: Need to analyze this compound or its metabolites in complex biological matrices like tissue homogenates.
    • Solution: An HPLC-UV method is a reliable and cost-effective choice, as LC-MS/MS can suffer from pronounced matrix effects in these tissues [6]. The developed method uses a C18 column with an acetonitrile/0.1% formic acid gradient and UV detection at 325 nm.
  • Problem: Planning a long-term animal study with repeated dosing.
    • Solution: If your administration period exceeds half a month using the Corn Oil/DMSO vehicle, the protocol recommends choosing this method carefully. You may need to investigate the stability of your preparation over time [1].

References

Isorhapontigenin Bioactivities & Assay Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key bioactivities of isorhapontigenin and the associated assays as reported in recent literature. This can help you quickly identify which assays are relevant to your research and where interference might occur.

Bioactivity Reported Assays & Findings Potential Interference / Key Mechanism
Anti-virulence (S. aureus) Hemolytic activity assay; Cell viability (MTT) on BEAS-2B/L-02/RAW264.7 cells; In vivo skin abscess & pneumonia models [1]. Targets MgrA virulence regulator; non-bactericidal (MIC >128 µg/mL); directly binds MgrA, inhibiting promoter binding [1].
Neuroprotective (Anti-Alzheimer's) D-gal-induced AD rat models; in vitro SH-SY5Y cells; Oxidative stress markers (MDA, catalase); Synaptic density analysis [2]. Acts on AD/oxidative phosphorylation/apoptosis/TNF pathways; reduces TNF-α & IL-1β; protects mitochondrial ultrastructure [2].
Anti-cancer Network pharmacology (ADME, GO, KEGG); Molecular docking (e.g., COX-1 receptor) [3]. Predicted to work via immune system and cancer pathways; docking scores: -8.2 (6Y3C), -8.4 (1CX2) [3].
General Cell Viability MTT cell proliferation/cytotoxicity assay kit [1]. Confirm compound non-toxicity to assay cells (e.g., BEAS-2B, L-02) before attributing effects to other mechanisms [1].

Troubleshooting Guide: Assay Interference & Controls

Here are specific issues you might encounter and recommended controls to ensure your results are reliable.

  • Problem 1: False Positive/Negative in Cell-Based Viability or Cytotoxicity Assays

    • Background: Isorhapontigenin has reported antioxidant and anti-inflammatory properties [3] [2]. In assays that measure redox state (like MTT), the compound's inherent properties may interfere with the readout, independent of the biological effect you are studying.
    • Recommended Controls:
      • Cell-free Control: Incubate the MTT reagent (or similar) with the full range of isorhapontigenin concentrations used in your assay, but in the absence of cells. This will directly test if the compound reacts with the assay reagents.
      • Viability Cross-check: Use an alternative viability assay that works on a different principle, such as a ATP-based assay (e.g., CellTiter-Glo), to confirm findings from the MTT assay [1].
  • Problem 2: Off-Target Effects in Anti-Virulence or Anti-Inflammatory Assays

    • Background: Isorhapontigenin modulates broad pathways like NF-κB and PI3K/Akt [1]. When studying a specific target (e.g., MgrA in S. aureus), its broader activity could cause effects that are misattributed.
    • Recommended Controls:
      • Gene Expression Analysis: Use techniques like RT-qPCR to directly measure the mRNA levels of key genes (e.g., hla and spa in S. aureus) to confirm that the effect aligns with the proposed mechanism [1].
      • Direct Binding Validation: Employ techniques like Thermal Shift Assay (TSA) or Electrophoretic Mobility Shift Assay (EMSA). TSA can confirm compound binding to the purified target protein (e.g., MgrA), while EMSA can show functional disruption of protein-DNA interactions [1].
  • Problem 3: Low Bioavailability in In Vivo Models

    • Background: While isorhapontigenin may have better pharmacokinetic properties than resveratrol [1], delivery efficiency can still limit its efficacy in animal models.
    • Recommended Controls:
      • Formulation Optimization: Consider using nanoparticle delivery systems (e.g., mesoporous silica nanoparticles) to enhance solubility, targeting, and controlled release, as demonstrated for similar compounds [4].
      • Toxicity Monitoring: In all in vivo experiments (e.g., skin abscess, pneumonia models), include a group treated with the compound's vehicle (e.g., DMSO in PBS) as a negative control to monitor for any solvent-related toxicity [1].

Experimental Protocol: Anti-Virulence Activity

This is a detailed methodology for assessing the anti-virulence activity of isorhapontigenin against S. aureus, based on published work [1].

  • Hemolytic Activity Assay

    • Purpose: To determine if isorhapontigenin reduces the hemolysis caused by S. aureus toxins.
    • Procedure:
      • Grow S. aureus cultures in TSB with sub-MIC concentrations of isorhapontigenin (e.g., 1-100 µM) for 24 hours.
      • Centrifuge the cultures to obtain cell-free supernatants.
      • Incubate the supernatants with a suspension of defibrinated rabbit red blood cells.
      • After 1 hour at 37°C, centrifuge the mixtures and measure the absorbance of the supernatant at 600 nm.
      • Calculate the percent hemolysis compared to controls (0% for PBS, 100% for Triton X-100).
  • Direct Target Engagement (Thermal Shift Assay)

    • Purpose: To confirm direct binding between isorhapontigenin and the target protein MgrA.
    • Procedure:
      • Purify the MgrA protein.
      • Set up reactions containing MgrA, a fluorescent dye (e.g., SYPRO orange), and isorhapontigenin or a control (DMSO).
      • Run the samples in a real-time PCR machine with a temperature gradient ramp.
      • Monitor fluorescence as the temperature increases. A shift in the protein's melting temperature (Tm) in the presence of isorhapontigenin indicates direct binding and stabilization.
  • Functional Target Inhibition (Electrophoretic Mobility Shift Assay - EMSA)

    • Purpose: To verify that isorhapontigenin inhibits MgrA from binding to its target DNA.
    • Procedure:
      • Purify MgrA protein and label a DNA fragment containing the promoter region of the hla gene.
      • Pre-incubate MgrA with varying concentrations of isorhapontigenin.
      • Add the labeled DNA probe to the protein-compound mixtures and allow binding.
      • Run the reactions on a non-denaturing polyacrylamide gel.
      • Visualize the DNA. A dose-dependent reduction in the shifted protein-DNA complex band indicates successful inhibition of binding by isorhapontigenin.

Mechanism of Action Diagrams

The following diagrams, created with Graphviz, illustrate the key molecular mechanisms of isorhapontigenin.

Diagram 1: Isorhapontigenin Inhibits S. aureus Virulence This diagram shows how isorhapontigenin blocks the production of toxins in S. aureus by targeting the MgrA protein.

G ISO Isorhapontigenin MgrA MgrA Protein ISO->MgrA Binds ISO->MgrA Inhibits Binding DNA hla Gene Promoter MgrA->DNA Normally Binds MgrA->DNA Inhibits Binding Hla α-hemolysin (Hla) & Other Virulence Factors DNA->Hla Transcription Effect Reduced Hemolysis and Cytotoxicity Hla->Effect Causes

Diagram 2: Isorhapontigenin in Neuroprotection & Cancer This diagram outlines the multi-target effects of isorhapontigenin in Alzheimer's disease and cancer models.

G cluster_neuro Neuroprotective Effects cluster_cancer Anticancer Mechanisms ISO Isorhapontigenin AD Alzheimer's Models ISO->AD Improves Network Network Pharmacology Predicted Pathways ISO->Network Targets Docking Molecular Docking (COX-1 Receptors) ISO->Docking High-Affinity Binding TNF Neuroinflammation (TNF-α, IL-1β) AD->TNF Reduces OxStress Oxidative Damage (MDA, Catalase) AD->OxStress Alleviates Mitoch Mitochondrial Integrity AD->Mitoch Protects

References

Comparative Overview: Isorhapontigenin vs. Resveratrol

Author: Smolecule Technical Support Team. Date: February 2026

The following table synthesizes the comparative data available in the search results.

Feature/Aspect Isorhapontigenin (ISO) Resveratrol (RSV)
Chemical Structure 3'-O-methylated analog of resveratrol (a methoxylated derivative) [1] [2] 3,5,4'-trihydroxy-trans-stilbene [3] [4]
Key Advantages Superior oral bioavailability & pharmacokinetic profiles; Rapid absorption; Enhanced potency in some studies [1] [2] Broad, well-documented biological activities; Extensive safety data from human trials [3] [5]
Anti-inflammatory Activity Suppresses inflammation, proliferation, migration & invasion of RA-FLS; Targets FDPS, inhibiting AKT/ERK1/2 pathways [1] General anti-inflammatory effects; Modulates NF-κB and other signaling pathways [3] [6]
Anticancer Activity Inhibits proliferation, migration, invasion in various cancer models (e.g., bladder cancer); suppresses urothelial cancer invasion [1] [7] Affects cancer development stages (initiation, promotion, progression); anti-mutagenic, anti-inflammatory [3]
Pharmacokinetics (Pre-clinical) ~2-3x higher oral bioavailability vs. RSV; Higher C~max~/Dose & AUC/Dose; Favorable profiles with repeated dosing [2] Low oral bioavailability due to rapid metabolism; short systemic circulation time [3] [8] [2]
Therapeutic Potential Promising candidate for rheumatoid arthritis, cancer, COPD; potential for drug development [1] [2] [7] Widely studied for cardioprotection, neuroprotection, metabolic syndrome; limited clinical efficacy in some areas (e.g., obesity) [3] [5] [9]

Detailed Experimental Data and Protocols

For research and development purposes, here is a detailed breakdown of key experimental findings and methodologies.

Pharmacokinetic Superiority of ISO

A direct pre-clinical comparative study in Sprague-Dawley rats provided quantitative data on the pharmacokinetic advantages of ISO [2].

  • Experimental Protocol:
    • Dosing: Rats received a single oral administration of ISO or RSV at 100 μmol/kg.
    • Analysis: Plasma pharmacokinetics were monitored using liquid chromatography–tandem mass spectrometry (LC–MS/MS).
  • Key Results: The study concluded that ISO displayed pharmacokinetic profiles superior to resveratrol, with its Cmax/Dose, AUC/Dose, and oral bioavailability (F) approximately two to three folds greater than those of resveratrol [2].
Anti-inflammatory Action in Rheumatoid Arthritis (RA)

A 2025 study investigated the specific anti-inflammatory mechanism of ISO in Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) [1].

  • Experimental Protocol:
    • Cell Viability: Assessed using CCK-8 assay. ISO at 0–100 μM for 24h showed no significant toxicity at ≤50 μM [1].
    • Proliferation & Apoptosis: Measured via EdU assay and flow cytometry. ISO dose-dependently inhibited proliferation without inducing apoptosis [1].
    • Migration & Invasion: Evaluated using Transwell assays. ISO significantly suppressed these aggressive behaviors [1].
    • Inflammatory Markers: ELISA measured cytokines (TNF-α, IL-6, IL-8); ISO reduced their secretion [1].
    • Pathway Analysis: Western blotting identified that ISO suppresses the AKT and ERK1/2 signaling pathways by targeting Farnesyl Diphosphate Synthase (FDPS) [1].
  • In Vivo Validation: The study used a Collagen-Induced Arthritis (CIA) mouse model. ISO treatment was administered and shown to ameliorate arthritis severity [1].

The following diagram illustrates the core anti-inflammatory signaling pathway identified in this study.

G ISO Isorhapontigenin (ISO) FDPS FDPS ISO->FDPS Inhibits AKT AKT Pathway FDPS->AKT Suppresses ERK ERK1/2 Pathway FDPS->ERK Suppresses Response Inhibition of: • Inflammation (TNF-α, IL-6, IL-8) • Proliferation • Migration & Invasion AKT->Response ERK->Response

Comparative Anti-inflammatory Screening

A 2021 study biosynthesized several resveratrol derivatives and evaluated their anti-inflammatory effects, providing a direct comparison of potency [10].

  • Experimental Protocol:
    • Cell Model: Mouse macrophage (RAW 264.7) cells stimulated with LPS.
    • Measurement: ELISA kits were used to measure the secretion of pro-inflammatory cytokines TNF-α and IL-6.
  • Key Results: The study concluded that 4-Methoxyresveratrol, pterostilbene and isorhapontigenin showed anti-inflammatory effects without any toxicity. Furthermore, pterostilbene exhibited enhanced anti-inflammatory effects... compared to resveratrol [10]. This positions ISO as one of the active derivatives.

Key Insights for Research and Development

  • ISO as a Superior Candidate: The evidence suggests that ISO's structural modification (3'-methoxylation) successfully addresses one of resveratrol's major drawbacks: poor bioavailability [2]. Its enhanced potency in specific disease models like RA and cancer makes it a compelling candidate for further drug development [1] [7].
  • Resveratrol's Clinical Limitations: Despite promising pre-clinical data, high-quality human trials, such as a 2024 meta-analysis, show that resveratrol supplementation does not lead to significant improvements in key metabolic parameters like triglycerides, cholesterol, HbA1c, or BMI in obese individuals [9]. This highlights the translational challenge that ISO may be better positioned to overcome.
  • Research Focus: Current research on ISO is robust in areas of anti-inflammatory action, anticancer activity, and pharmacokinetics. Future clinical trials are needed to confirm these benefits in humans. For resveratrol, research may be shifting towards novel delivery systems (e.g., nanoparticles) to improve its bioavailability and efficacy [8] [4].

References

Isorhapontigenin vs. Resveratrol: A Pharmacokinetic Comparison

Author: Smolecule Technical Support Team. Date: February 2026

While direct antifungal efficacy data is lacking, studies show Isorhapontigenin (ISO) has significant pharmacokinetic advantages over its analog, resveratrol. The table below summarizes key comparative data from pre-clinical studies in Sprague-Dawley rats [1] [2].

Pharmacokinetic Parameter Isorhapontigenin (ISO) Resveratrol Significance
Dose-normalized Maximal Plasma Concentration (Cmax/Dose) Higher Lower ~2-3 times greater for ISO, indicating more efficient absorption [1].
Dose-normalized Plasma Exposure (AUC/Dose) Higher Lower ~2-3 times greater for ISO, suggesting greater systemic exposure [1].
Oral Bioavailability (F) Higher Lower ~2-3 times greater for ISO, highlighting its superior therapeutic potential [1].
Impact of Repeated Dosing No significant alteration in major pharmacokinetic parameters Information not highlighted Suggests stable, predictable exposure with repeated use [1].

Experimental Protocols from Key Studies

The superior pharmacokinetic data for ISO was established through the following methodology [1]:

  • Animal Model: Sprague-Dawley rats (male, 300-350 g) with a catheter implanted in the right jugular vein for intravenous administration and serial blood collection.
  • Dosing and Formulation:
    • Intravenous: 90 μmol/kg dose, formulated in 0.3 M 2-hydroxypropyl-β-cyclodextrin (HP-β-CD).
    • Oral: Single administration at 100 and 200 μmol/kg, and repeated daily dosing for one week. Formulated as a suspension in 0.3% sodium carboxymethylcellulose (CMC).
    • Stability: Both formulations contained 0.1 mg/mL L-ascorbic acid to prevent photo-isomerization, with all procedures conducted under dim light.
  • Sample Collection and Analysis:
    • Serial blood samples were collected after dosing.
    • Plasma concentrations of ISO were monitored using liquid chromatography–tandem mass spectrometry (LC-MS/MS).

Beyond Pharmacokinetics: Related Biological Activities

Although direct antifungal data is unavailable, research indicates other biological activities of ISO and its structural relatives that are relevant for drug development:

  • Superior Anti-inflammatory Potency: ISO demonstrated much higher potency than resveratrol in suppressing critical inflammatory pathways in in vitro models for chronic obstructive pulmonary disease (COPD), acting through a mechanism distinct from corticosteroids [1].
  • Structure-Activity Relationship of Stilbenes: The biological activity of stilbene-based compounds is highly influenced by the number and position of hydroxyl and methoxy groups [3] [4]. The methylation of phenolic rings, as seen in ISO, is a known strategy to improve metabolic stability, increase lipophilicity, and enhance cell uptake compared to purely hydroxylated analogs like resveratrol [3].

Research Gaps and Future Directions

The absence of specific data on ISO's antifungal efficacy presents a clear opportunity for further investigation. The diagrams below outline a potential experimental workflow and the general mechanism of action of stilbene compounds.

G Start Start: Evaluate Antifungal Potential Step1 In vitro Susceptibility Testing Start->Step1 Step2 Determine Minimum Inhibitory Concentration (MIC) Step1->Step2 Step3 Mechanism of Action Studies Step2->Step3 Step4 In vivo Efficacy Models Step3->Step4 Data Integrate with Known PK/PD Data Step4->Data

G cluster_mechanisms Proposed Mechanisms of Action cluster_outcomes Observed Outcomes Stilbene Stilbene-Based Compound (e.g., Isorhapontigenin) Mech1 Antioxidant Effects (Free Radical Scavenging) Stilbene->Mech1 Mech2 Membrane Disruption (Targeting Fungal Cell Wall/Membrane) Stilbene->Mech2 Mech3 Inhibition of Efflux Pumps Stilbene->Mech3 Mech4 Induction of Fungal Apoptosis Stilbene->Mech4 Outcome1 Inhibition of Fungal Growth Mech1->Outcome1 Mech2->Outcome1 Mech3->Outcome1 Mech4->Outcome1 Outcome2 Altered Metabolic Profiles Outcome1->Outcome2

To conclusively establish ISO's antifungal profile, researchers can focus on:

  • Standardized Antifungal Susceptibility Testing (AST): Employing broth microdilution methods, as per EUCAST or CLSI guidelines for fungi, to determine Minimum Inhibitory Concentrations (MICs) against a panel of dermatophytes and yeasts [5].
  • Mechanistic Studies: Investigating whether ISO's action involves disrupting fungal cell membranes, inhibiting efflux pumps, or inducing oxidative stress.
  • In Vivo Models: Using established models of superficial (e.g., dermatophyte) or systemic fungal infections to correlate in vitro findings with therapeutic efficacy [6].

References

isorhapontin validation analytical method

Author: Smolecule Technical Support Team. Date: February 2026

Isorhapontigenin vs. Isorhapontin

It's helpful to first distinguish between the compound you asked about and the one most frequently discussed in the scientific literature:

Compound Relationship Key Characteristics
This compound [1] The glucoside form; a glycoside molecule. Found in spruce species (Picea abies, Picea sitchensis) and Eucalyptus globulus leaves [2] [1].
Isorhapontigenin [1] The aglycone core structure; the active metabolite. A stilbenoid, analog of resveratrol, with a methoxy group [3] [4] [1]. Studied for anti-inflammatory, anticancer, and neuroprotective properties [3] [5].

This compound is metabolized in the body to isorhapontigenin [6]. Most pharmacokinetic and mechanistic studies focus on Isorhapontigenin due to its biological activity.

Reported Analytical Methods for Stilbenes

Although a validated method for this compound is not detailed, the following techniques are standard for identifying and quantifying stilbenes like isorhapontigenin and its glycosides. A validation method for this compound would likely build upon these protocols.

  • Extraction Methods: Common techniques for isolating stilbenes from plant material include Pressurized Liquid Extraction (PLE) and Ultrasound-Assisted Extraction (UAE), often using ethanol or water as solvents [7] [8].
  • Separation and Quantification: Liquid Chromatography (HPLC/UPLC) coupled with mass spectrometry (MS) is the prevalent method [8] [6].
    • HPLC-MS/MS is used for targeted profiling and pharmacokinetic studies [6].
    • Mass spectrometry with negative electrospray ionization is particularly noted for identifying dimeric stilbenes and oligomeric stilbenoids [8].

Here is a generalized experimental workflow for analyzing these compounds, from sample preparation to data analysis:

G Start Sample Material (Plant Bark, Leaves) Step1 Extraction (PLE, UAE with ethanol/water) Start->Step1 Step2 Sample Clean-up and Concentration Step1->Step2 Step3 Chromatographic Separation (Reverse-Phase HPLC/UPLC) Step2->Step3 Step4 Detection & Quantification (Tandem Mass Spectrometry) Step3->Step4 Step5 Data Analysis (Concentration, Validation) Step4->Step5

How to Proceed with Method Validation

Since a fully validated method is not publicly available, you would typically need to develop and validate one in-house. Here is a path you can follow:

  • Literature Foundation: Use the methodologies from the cited papers as a starting point for developing your own specific procedure for this compound [7] [6] [2].
  • Define Validation Parameters: A proper analytical method validation, following guidelines like ICH Q2(R1), must assess the following parameters:
    • Selectivity/Specificity: Ensure the method can distinguish this compound from other compounds.
    • Linearity and Range: Establish a linear relationship between concentration and detector response.
    • Accuracy: Determine the closeness of your measured value to the true value (e.g., using spike-recovery experiments).
    • Precision: Evaluate repeatability and intermediate precision.
    • Limit of Detection (LOD) and Quantification (LOQ): Determine the smallest amount that can be detected and reliably quantified.
    • Robustness: Assess the method's resilience to small, deliberate changes in parameters.

To find a specifically validated method, you may need to search specialized regulatory databases or contact standards organizations directly.

References

Biological Activities and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key biological activities and primary molecular mechanisms of Isorhapontigenin compared to other well-known stilbenoids, based on recent experimental data.

Stilbenoid Key Biological Activities (Experimental Evidence) Primary Molecular Targets & Mechanisms (Cited Studies)
Isorhapontigenin (ISO) Anti-cancer [1] [2], Anti-inflammatory [1] [3], Antioxidant [3], Neuroprotective [1], Antimicrobial [1] Targets AKT1 [4], inhibits NF-κB p65 phosphorylation [3], activates Nrf2 pathway [3], modulates COX-1/2 (docking scores: -8.2 to -8.4) [1]
Resveratrol Anti-cancer [5], Anti-inflammatory [5] [6], Antioxidant [5] [6], Cardioprotective [5], Neuroprotective [5] Activates Nrf2 pathway [6], inhibits NF-κB & MAPK signaling [6], inhibits COX-1/2 [6]
Pterostilbene Anti-cancer [5], Anti-inflammatory [5] [6], Antioxidant [5] [6], Antimicrobial [5] Activates Nrf2/HO-1 pathway [6], reduces pro-inflammatory cytokines (IL-6, TNF-α) [6]; noted for higher bioavailability than resveratrol [5] [6]
Gnetin C Anti-cancer (particularly prostate & breast) [7], Immunostimulating [7] Inhibits MTA1 pathway [7], acts as potent allosteric inhibitor of AKT1 [7]; reported to have six times better bioavailability than trans-resveratrol [7]
Piceatannol Anti-cancer [5], Antioxidant [5], Anti-inflammatory [5] Inhibits NF-κB activation [8]

Key Experimental Data and Protocols

For your experimental work, here are summaries of key methodologies used to generate the data cited above.

  • Cell Viability, Migration, and Invasion Assays (for ISO in Bladder Cancer) [2]:

    • Cell Line: Human bladder cancer T24 cells.
    • Viability (MTS Assay): Treated with 0-60 μM ISO for 24 hours. Significant reduction in viability observed from 10 μM.
    • Migration (Scratch Wound Healing): Treated with 10-40 μM ISO for 24 hours. Dose-dependent delay in wound closure was measured.
    • Invasion (Transwell Assay): Treated with 10-20 μM ISO. Showed reduction in cell invasion to 43.9% and 32.1% of control, respectively.
  • Molecular Docking Analysis (for ISO) [1]:

    • Proteins: Human COX-1 receptor protein (6Y3C) and receptor protein 1CX2.
    • Method: Docking simulations were performed, likely using software like AutoDock Vina.
    • Result: ISO showed strong binding affinity with docking scores of -8.2 and -8.4 kcal/mol, respectively.
  • Transcriptome Analysis (for ISO in Bladder Cancer) [2]:

    • Method: RNA-sequencing of T24 cells treated with 20 μM ISO for 24 hours vs. control.
    • Analysis: Identified 1047 differentially expressed genes (DEGs). Pathway analysis (via Ingenuity Pathway Analysis) linked these DEGs to "Cellular Movement," "Cancer," and "Inflammatory Disease."
  • Anti-inflammatory Study (for ISO in Acute Lung Injury) [3]:

    • Model: Lipopolysaccharide (LPS)-induced acute lung injury in mice and RAW264.7 cells.
    • Mechanism Assessment: Measured reduction in pro-inflammatory cytokines (IL-1β, IL-6, TNF-α), inhibition of IκB degradation and NF-κB p65 phosphorylation, and enhancement of Nrf2 nuclear translocation. The protective effect was reversed by an Nrf2 inhibitor (ML385).

Visualizing Key Signaling Pathways for Isorhapontigenin

The diagram below summarizes the core molecular pathways through which Isorhapontigenin exerts its anti-cancer and anti-inflammatory effects, based on the cited research.

cluster_cancer Anti-Cancer Mechanisms cluster_inflam Anti-inflammatory & Antioxidant Mechanisms ISO Isorhapontigenin (ISO) AKT1 AKT1 Inhibition ISO->AKT1 Targets PI3K PI3K/AKT Pathway ISO->PI3K Inhibits XIAP XIAP Transcription Inhibition ISO->XIAP Inhibits NFkB NF-κB Pathway ISO->NFkB Inhibits Nrf2 Nrf2 Activation ISO->Nrf2 Activates AKT1->PI3K CD1 Cyclin D1 Suppression PI3K->CD1 Downregulates Arrest G0/G1 Cell Cycle Arrest CD1->Arrest Apop Apoptosis XIAP->Apop Mig Migration/Invasion Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Cytokines Reduces Antioxidant Antioxidant Enzymes (SOD, GSH) Nrf2->Antioxidant OX Oxidative Stress Antioxidant->OX Reduces

Conclusion and Research Implications

The experimental data indicates that Isorhapontigenin is a promising stilbenoid, particularly for anti-cancer and anti-inflammatory applications. Its efficacy is linked to the modulation of critical pathways like PI3K/AKT, NF-κB, and Nrf2.

  • For Anti-Cancer Drug Development: Isorhapontigenin's ability to inhibit the PI3K/AKT pathway and key survival proteins like XIAP, while also suppressing cyclin D1, makes it a strong candidate for cancers where these pathways are dysregulated, such as bladder cancer [2] and cholangiocarcinoma [4].
  • Regarding Bioavailability: While the search results confirm that Isorhapontigenin has better bioavailability than Resveratrol [2], other analogs like Pterostilbene and Gnetin C are also highlighted for their superior pharmacokinetic profiles [5] [6] [7]. This is a critical factor for translational success.

References

Therapeutic Potential and Mechanisms of Action

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key therapeutic areas and mechanisms of action for Isorhapontigenin (ISO) identified in recent research.

Therapeutic Area Key Findings & Proposed Mechanisms Experimental Models
Non-Small Cell Lung Cancer (NSCLC) Inhibits cell proliferation, induces cell cycle arrest. Downregulates CCND1, CDK2, PIK3CA, RELA genes. Acts via PI3K/NF-κB signaling pathway [1] [2]. In vitro PC9 lung cancer cells [1] [2].
Neurodegenerative Diseases (e.g., Alzheimer's) Reduces oxidative stress and neuroinflammation. Protects mitochondrial and neuronal integrity. Acts via AD, oxidative phosphorylation, apoptosis, and TNF signaling pathways [3]. D-galactose-induced AD rat models; SH-SY5Y cells [3].
Anti-Inflammatory Effects Suppresses pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). Inhibits COX-2 and iNOS production. Suppresses NF-κB and MAPK signaling pathways [4]. LPS-stimulated RAW 264.7 macrophages [4].
Broad Anti-Cancer & Other Effects Anti-cancer, anti-oxidant, anti-obesity, anti-diabetic, antimicrobial effects. Works via diverse immune and cancer signaling pathways [5] [6]. Literature review and computational insights [5] [6].

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the detailed methodologies from the key studies.

1. Network Pharmacology, Molecular Docking, and In Vitro Validation (NSCLC Study) [1] [2] This study used an integrated approach to identify ISO's mechanism in non-small cell lung cancer.

  • Target Identification: Potential ISO targets were collected from SwissTargetPrediction, BATMAN-TCM, and STITCH databases. NSCLC-related targets were obtained from Genecards [1] [2].
  • Bioinformatics Analysis: Common targets were identified via a Venn diagram. Protein-protein interaction (PPI) networks were built using the STRING database. GO and KEGG pathway enrichment analyses were performed using Metascape [1] [2].
  • Molecular Docking: The 3D structure of ISO was downloaded from PubChem. Protein structures (CCND1, CDK2, PIK3CA, RELA) were obtained from the RCSB PDB database. Docking was performed using AutoDock Vina, with a binding energy ≤ -5.0 kcal/mol indicating good binding [1] [2].
  • In Vitro Cell Validation:
    • Cell Proliferation (CCK-8 Assay): PC9 cells were treated with ISO, and cell viability was assessed using the CCK-8 kit [1] [2].
    • Gene Expression (RT-qPCR): RNA was extracted, reverse-transcribed to cDNA, and the expression levels of CCND1, CDK2, PIK3CA, and RELA were measured using quantitative real-time PCR [1] [2].

2. In Vivo and In Vitro Neuroprotection Assay (Alzheimer's Disease Study) [3]

  • In Vivo Model: A D-galactose-induced Alzheimer's disease model in rats was used. The study measured behavioral cognitive function and biochemical markers including Malondialdehyde (MDA) and catalase levels. Synaptic density in the hippocampal DG region was also examined [3].
  • In Vitro Model: SH-SY5Y neuroblastoma cells were used. The study assessed cell viability and markers of oxidative stress and inflammation [3].

3. Anti-Inflammatory Assay in Macrophages [4]

  • Cell Culture & Viability: RAW 264.7 murine macrophages were used. Cell viability after ISO treatment was determined using a CCK-8 assay [4].
  • Cytokine & Mediator Measurement: Cells were pre-treated with ISO (0-20 µM) for 1 hour, then stimulated with LPS (100 ng/mL). The production of IL-6, TNF-α, PGE2, and IL-1β was measured by ELISA. Nitric oxide (NO) production was assessed by measuring nitrite levels with Griess reagent [4].
  • Protein Analysis (Western Blot): Total and nuclear proteins were extracted. The expression levels of iNOS, COX-2, p-IκB-α, IκB-α, HO-1, Nrf2, and the phosphorylation of ERK1/2, JNK, p38 (MAPK family) were analyzed by western blotting [4].
  • Immunofluorescence Staining: The nuclear translocation of the NF-κB p65 subunit was visualized using a specific antibody and a fluorescent secondary antibody, with nuclei stained by DAPI [4].

Analytical Method for Pharmacokinetics

A recent study developed a simple and reliable HPLC-UV method to quantify ISO in biological matrices, which is useful for pharmacokinetic and tissue distribution studies [7].

  • Chromatography: A reversed-phase HPLC column was used with a gradient elution of acetonitrile and 0.1% formic acid over 17 minutes at a flow rate of 1.5 mL/min and 50°C [7].
  • Detection: Ultraviolet (UV) detection was set at 325 nm [7].
  • Sample Preparation: The method was validated for plasma and tissue homogenates. A simple protein precipitation protocol was sufficient, overcoming matrix effects encountered in LC-MS/MS methods [7].
  • Method Performance: The Lower Limit of Quantification (LLOQ) was 15 ng/mL for both plasma and tissue homogenates. The method demonstrated excellent selectivity, accuracy, and precision [7].

Signaling Pathways of Isorhapontigenin

The diagram below synthesizes the core signaling pathways through which Isorhapontigenin exerts its documented effects, particularly in cancer and inflammation.

G cluster_cancer Cancer Context (e.g., NSCLC) cluster_inflammation Inflammation Context ISO ISO PIK3CA PIK3CA ISO->PIK3CA Downregulates RELA RELA ISO->RELA Inhibits Nuclear Translocation MAPK/NF-κB\nPathway Activation MAPK/NF-κB Pathway Activation ISO->MAPK/NF-κB\nPathway Activation Inhibits Nrf2/HO-1 Nrf2/HO-1 ISO->Nrf2/HO-1 Activates PIK3CA->RELA Activates CCND1 CCND1 RELA->CCND1 Transcribes CDK2 CDK2 CCND1->CDK2 Activates Cell Cycle\nProliferation Cell Cycle Proliferation CDK2->Cell Cycle\nProliferation LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->MAPK/NF-κB\nPathway Activation Nucleus Nucleus MAPK/NF-κB\nPathway Activation->Nucleus p65 Translocation Inflammatory Genes\n(TNF-α, IL-6, IL-1β, COX-2, iNOS) Inflammatory Genes (TNF-α, IL-6, IL-1β, COX-2, iNOS) Nucleus->Inflammatory Genes\n(TNF-α, IL-6, IL-1β, COX-2, iNOS) Oxidative Stress Oxidative Stress Oxidative Stress->MAPK/NF-κB\nPathway Activation Nrf2/HO-1->Oxidative Stress Reduces

Interpretation of Research Findings

The compiled data suggests that Isorhapontigenin is a multi-targeting natural compound.

  • Its anti-cancer effects are significantly linked to the inhibition of the PI3K/NF-κB axis, directly impacting genes that control the cell cycle and proliferation [1] [2].
  • Its potent anti-inflammatory activity is mediated through the concurrent suppression of the NF-κB and MAPK signaling pathways, reducing the production of key inflammatory mediators [4].
  • The neuroprotective potential appears to be driven by a combination of reduced oxidative stress, suppressed neuroinflammation, and protection of mitochondrial function [3].
  • The successful development of a robust HPLC-UV method for bioanalysis indicates a progression in pharmacokinetic research, providing a practical tool for future distribution and bioavailability studies [7].

References

Documented IC₅₀ Value for Isorhapontin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitatively reported IC₅₀ value for Isorhapontin from a scientific study.

Bioactive Compound Target IC₅₀ Value Type of Inhibition Inhibition Constant (Kᵢ) Source/Reference
This compound Xanthine Oxidase (XO) 70.0 µM Competitive 19.1 µM Planta Med. 2001 [1]
This compound Monoamine Oxidase A (MAO-A) Not Inhibitory (in this study) Planta Med. 2001 [1]

Detailed Experimental Context

For researchers to evaluate and replicate these findings, here are the key methodological details from the study:

  • Source of Compound: this compound was isolated from the roots and rhizomes of Veratrum taliense (Liliaceae) through a bioassay-guided fractionation of a methanol extract [1].
  • Bioassay Protocol: The inhibition of xanthine oxidase was measured in vitro in a dose-dependent manner. The specific experimental conditions (e.g., substrate concentration, buffer pH) were not detailed in the abstract [1].
  • Structure-Activity Insight: The study noted that glycosylation (the attachment of sugar units, as found in this compound) generally reduces the inhibition of xanthine oxidase compared to compounds with free phenolic hydroxy groups [1]. This suggests that the aglycone form (isorhapontigenin) might possess higher potency.

Experimental Workflow for Bioactive Compound Screening

The following diagram illustrates a generalized workflow for the discovery of bioactive natural products, which encompasses the methodology used in the cited this compound study.

G Start Start: Plant Material A Extraction (e.g., with methanol) Start->A B Bioassay-Guided Fractionation A->B C Isolation of Pure Compounds B->C D In Vitro Bioactivity Testing (e.g., IC₅₀) C->D E Mechanistic Studies (e.g., Ki, Type of Inhibition) D->E F Structure-Activity Relationship (SAR) Analysis E->F

References

Documented Biological Activities of Isorhapontin

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the quantitatively studied biological activities of Isorhapontin from recent scientific literature.

Biological Activity Experimental Model/Assay Key Quantitative Findings Proposed Mechanism of Action Citation
Insecticidal Activity In vitro acetylcholinesterase (AChE) inhibition assay IC₅₀ = 12.6 μM (competitive inhibition) Binds to the active site of AChE, preventing neurotransmitter breakdown [1]. [1]
Antifungal Defense In vitro fungal growth inhibition assay; Norway spruce Extracts from STS-overexpressing spruce (high in tetrahydroxystilbenes like this compound) significantly inhibited fungal growth [2]. Part of a constitutive and inducible defense mechanism in plants; specific molecular mechanism not detailed [2]. [2]
Natural Abundance & Variation GC-MS/FID analysis of Norway spruce bark Content varies widely: 70-110 mg/g dry weight in fresh inner bark; 1-22 mg/g in industrial bark, depending on season [3]. Biosynthesis in plants is influenced by provenance, season, and environmental stress [3] [4] [5]. [3]

Detailed Experimental Protocol for Key Finding

The most detailed mechanistic and quantitative data for this compound currently available is for its insecticidal activity via acetylcholinesterase (AChE) inhibition. Here is the methodology from that study [1]:

  • 1. Compound Isolation: this compound was isolated from the ethyl acetate fraction of an Eucalyptus globulus leaf extract. The fractionation used solvent-solvent partitioning, followed by chromatography on an open silica gel column.
  • 2. Acetylcholinesterase (AChE) Inhibition Assay:
    • Reagents: Acetylcholinesterase (from Electric eel), acetylthiocholine iodide (substrate), and 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB, chromogenic agent).
    • Procedure: The test compound (this compound) was incubated with AChE and DTNB. The reaction was initiated by adding the substrate, acetylthiocholine iodide. The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoic acid anion.
    • Measurement & Analysis: The rate of this reaction, measured by the increase in absorbance at 412 nm, is proportional to the AChE activity. The IC₅₀ value (concentration required to inhibit 50% of enzyme activity) was calculated from dose-response curves.
  • 3. Inhibition Kinetics: The mode of inhibition (competitive) was determined using double-reciprocal (Lineweaver-Burk) plots, where the substrate concentration was varied in the presence of different fixed concentrations of this compound.
  • 4. Molecular Docking: To predict the binding interaction, a molecular docking simulation was performed, positioning this compound into the active site gorge of AChE.

This experimental workflow illustrates the process from natural product isolation to mechanistic studies, as shown in the following diagram:

G Start Start: Eucalyptus globulus Leaves Extraction Extraction and Fractionation Start->Extraction Isolation Isolation of this compound Extraction->Isolation Assay AChE Inhibition Assay Isolation->Assay Kinetics Inhibition Kinetics Analysis Assay->Kinetics Docking Molecular Docking Simulation Assay->Docking Finding Finding: Competitive AChE Inhibitor Kinetics->Finding Docking->Finding

Research Status and Further Directions

The current evidence for this compound's bioactivity is promising but preliminary. The direct, quantitative data primarily covers insecticidal and antifungal effects. Research also frequently notes that stilbenes, as a class, are associated with antioxidant, anti-inflammatory, and potential anticancer activities [6] [5], but specific quantitative data for this compound in these areas is not provided in the search results.

To build a more complete comparison guide, you may need to:

  • Consult Specialized Databases: Deepen your search in pharmacological and natural product databases for older or more niche studies on this compound.
  • Explore Broader Stilbene Literature: Investigate the bioactivity of structurally similar stilbenes (e.g., resveratrol, piceatannol). This can provide supportive context and hypotheses for this compound's potential activities, though direct extrapolation is not possible.
  • Monitor Latest Publications: This is an active field of research. New findings concerning this compound's effects in mammalian systems or its molecular targets are likely to emerge.

References

isorhapontin quantification different spruce species

Author: Smolecule Technical Support Team. Date: February 2026

Quantification Methodology for Isorhapontin

For your research, understanding a validated experimental protocol is crucial. The following workflow and table summarize a reliable High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) method developed for quantifying isorhapontigenin (the aglycone of this compound) in biological samples [1].

G start Sample Preparation step1 Homogenization of Plant Tissue start->step1 step2 Accelerated Solvent Extraction (ASE) step1->step2 step3 Filtration and Concentration step2->step3 step4 HPLC-UV Analysis step3->step4 param Key HPLC Parameters sub1 Column: C18 param->sub1 sub2 Mobile Phase: Acetonitrile/ 0.1% Formic Acid sub1->sub2 sub3 Gradient: 17 min sub2->sub3 sub4 Flow Rate: 1.5 mL/min sub3->sub4 sub5 Temperature: 50 °C sub4->sub5 sub6 Detection: 325 nm sub5->sub6

The table below provides the detailed chromatographic conditions for this assay:

Parameter Specification
Analytical Technique High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
Column Reversed-phase C18
Mobile Phase Gradient of Acetonitrile and 0.1% (v/v) Formic Acid
Gradient Duration 17 minutes
Flow Rate 1.5 mL/min
Column Temperature 50 °C
Detection Wavelength 325 nm
Injection Volume 10 μL
Lower Limit of Quantification (LLOQ) 15 ng/mL [1]

Documented this compound Levels in Spruce

While a direct comparison is not available, here are the specific quantitative findings for different spruce species from the literature:

Spruce Species Tissue This compound Level Notes
Sitka Spruce (Picea sitchensis) Root collar bark 15–50 mg/g fresh weight Measured as the glycoside (this compound) [2].
Norway Spruce (Picea abies) Bark Varies significantly Storage conditions greatly impact levels; winter storage preserved 61% more monomeric stilbenoids than summer [3].

The biosynthesis pathway in spruce involves the formation of resveratrol, which is then modified through hydroxylation, O-methylation, and O-glucosylation to produce this compound [4].

References

×

XLogP3

1.1

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

6

Exact Mass

420.14203234 Da

Monoisotopic Mass

420.14203234 Da

Heavy Atom Count

30

UNII

BNH6WEN5L8

Wikipedia

Isorhapontin

Dates

Last modified: 08-16-2023

Explore Compound Types